SZU-B6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H32FN7O6 |
|---|---|
Molecular Weight |
593.6 g/mol |
IUPAC Name |
5-[4-[[4-(3-amino-4-nitrophenyl)piperazin-1-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-6-fluoroisoindole-1,3-dione |
InChI |
InChI=1S/C29H32FN7O6/c30-21-14-19-20(29(41)36(28(19)40)24-3-4-26(38)32-27(24)39)15-25(21)35-7-5-17(6-8-35)16-33-9-11-34(12-10-33)18-1-2-23(37(42)43)22(31)13-18/h1-2,13-15,17,24H,3-12,16,31H2,(H,32,38,39) |
InChI Key |
LYSCIXOLYLBNGF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
SZU-B6: A Targeted Approach to SIRT6 Degradation in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Sirtuin 6 (SIRT6), a member of the NAD+-dependent histone deacetylase family, has emerged as a protein of significant interest in oncology. Its multifaceted role in DNA repair, metabolism, and inflammation pathways has implicated it as both a tumor suppressor and a promoter, depending on the cellular context. This has led to the exploration of SIRT6 as a therapeutic target. One promising strategy is the use of Proteolysis-Targeting Chimeras (PROTACs), which harness the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins. This technical guide provides an in-depth overview of SZU-B6, a novel and potent PROTAC designed to selectively degrade SIRT6 in cancer cells. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.
Introduction to SIRT6 in Cancer
SIRT6 is a critical regulator of various cellular processes, and its dysregulation is frequently observed in cancer.[1][2][3] It functions as a histone deacetylase, primarily targeting H3K9ac and H3K56ac, leading to chromatin condensation and transcriptional repression.[4] Beyond its deacetylase activity, SIRT6 also exhibits mono-ADP-ribosyltransferase activity.[5]
The role of SIRT6 in cancer is complex and often contradictory.[6][7]
-
Tumor Suppressive Role: In some cancers, SIRT6 acts as a tumor suppressor by maintaining genomic stability, facilitating DNA repair, and regulating metabolic homeostasis.[3][8] A reduction in SIRT6 expression has been linked to tumor progression and poor clinical outcomes in colorectal, breast, and ovarian cancers.[3]
-
Oncogenic Role: Conversely, in other malignancies such as hepatocellular carcinoma (HCC), prostate cancer, and multiple myeloma, SIRT6 is often upregulated and functions as a tumor promoter.[3][9] In these contexts, elevated SIRT6 levels can enhance DNA repair in cancer cells, conferring resistance to chemotherapy and promoting cell survival.[9]
This dual functionality makes the therapeutic modulation of SIRT6 a context-dependent strategy. In cancers where SIRT6 is overexpressed and drives tumorigenesis, its targeted degradation presents a compelling therapeutic avenue.
This compound: A SIRT6-Targeting PROTAC
This compound is a heterobifunctional molecule designed as a PROTAC to specifically induce the degradation of SIRT6.[10] Like all PROTACs, this compound consists of three key components:
-
A ligand for the target protein: This moiety binds to SIRT6.
-
A ligand for an E3 ubiquitin ligase: this compound utilizes a ligand that recruits the Cereblon (CRBN) E3 ligase.
-
A chemical linker: This connects the two ligands, bringing SIRT6 and the E3 ligase into close proximity.
This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to SIRT6, marking it for degradation by the 26S proteasome.[11][12] This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple SIRT6 molecules.[13]
Quantitative Data for this compound
The efficacy of this compound has been quantified through various in vitro assays, primarily in hepatocellular carcinoma (HCC) cell lines.
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation Concentration 50%) | SK-HEP-1 | 45 nM | [9] |
| Huh-7 | 154 nM | [9] | |
| IC50 (Inhibitory Concentration 50%) | SK-HEP-1 | 1.51 µM | [9] |
| SIRT6 Degradation | SK-HEP-1, Huh-7 | Near-complete | [10] |
Mechanism of Action of this compound in Cancer Cells
The primary mechanism of action of this compound is the targeted degradation of SIRT6 via the ubiquitin-proteasome pathway. This degradation has several downstream consequences in cancer cells, particularly in hepatocellular carcinoma.
Impairment of DNA Damage Repair
SIRT6 plays a crucial role in DNA double-strand break (DSB) repair.[10] By degrading SIRT6, this compound hampers the ability of cancer cells to repair damaged DNA. This has been shown to promote cellular radiosensitization, suggesting a potential synergistic effect when combined with radiation therapy.[10]
Inhibition of Cell Proliferation and Colony Formation
This compound has been demonstrated to potently inhibit the proliferation of HCC cell lines, as evidenced by its low micromolar IC50 value in SK-HEP-1 cells.[9] Furthermore, it effectively inhibits the colony-forming ability of both SK-HEP-1 and Huh-7 cells.[9]
Induction of Apoptosis and Cell Cycle Arrest
Treatment with this compound induces apoptosis in cancer cells and causes a cell cycle arrest at the G2/M phase in the SK-HEP-1 cell line.[9]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound-mediated SIRT6 degradation.
Downstream Effects of SIRT6 Degradation
Caption: Cellular consequences of this compound-induced SIRT6 degradation.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture
Hepatocellular carcinoma cell lines (e.g., SK-HEP-1, Huh-7) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Western Blotting
-
Cell Lysis: Cells are treated with this compound for the desired time and concentration. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against SIRT6 overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit.
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for 72 hours.
-
CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 2 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Cells are treated with this compound and a proteasome inhibitor (e.g., MG132) for a specified time. Cells are then lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose (B213101) beads. The supernatant is then incubated with an antibody against SIRT6 or an isotype control IgG overnight at 4°C. Protein A/G agarose beads are added and incubated for another 2-4 hours.
-
Washing and Elution: The beads are washed several times with lysis buffer. The immunoprecipitated proteins are eluted by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: The eluted proteins are analyzed by Western blotting using antibodies against SIRT6 and CRBN.
In Vivo Ubiquitination Assay
-
Transfection and Treatment: Cells are co-transfected with plasmids expressing HA-tagged ubiquitin and a plasmid for the protein of interest if needed. After 24 hours, cells are treated with this compound and a proteasome inhibitor for 4-6 hours.
-
Cell Lysis: Cells are lysed under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions. The lysate is then diluted with a non-denaturing buffer.
-
Immunoprecipitation: The lysate is subjected to immunoprecipitation with an antibody against SIRT6.
-
Western Blot Analysis: The immunoprecipitated proteins are analyzed by Western blotting using an anti-HA antibody to detect ubiquitinated SIRT6.
Conclusion and Future Directions
This compound represents a significant advancement in the targeted therapy of cancers where SIRT6 acts as an oncogene. Its ability to induce potent and selective degradation of SIRT6 in hepatocellular carcinoma cells highlights the potential of the PROTAC approach for targeting challenging cancer-related proteins. The observed synergy with radiation suggests promising avenues for combination therapies.
Future research should focus on:
-
In vivo efficacy and safety profiling: Comprehensive studies in animal models are necessary to evaluate the therapeutic window and potential off-target effects of this compound.
-
Biomarker development: Identifying biomarkers to predict which patients are most likely to respond to SIRT6 degradation therapy will be crucial for clinical translation.
-
Exploration in other cancer types: The efficacy of this compound should be investigated in other cancers where SIRT6 is known to be a tumor promoter.
This technical guide provides a foundational understanding of this compound for researchers and drug developers. The detailed methodologies and mechanistic insights are intended to facilitate further investigation and development of this promising anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Novel PROTAC SIRT6 Degraders with Potent Efficacy against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Two-Faced Role of SIRT6 in Cancer [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. SIRT6 regulates the proliferation and apoptosis of hepatocellular carcinoma via the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SZU-B6 in DNA Damage Repair Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity of the human genome is under constant threat from endogenous and exogenous sources of DNA damage. Cellular DNA damage response (DDR) pathways are critical for maintaining genomic stability and preventing diseases such as cancer. Sirtuin 6 (SIRT6), an NAD+-dependent deacetylase, has emerged as a key regulator of various DNA repair mechanisms, including base excision repair (BER), non-homologous end joining (NHEJ), and homologous recombination (HR).[1][2] The synthetic molecule SZU-B6, a Proteolysis-Targeting Chimera (PROTAC), has been developed to specifically induce the degradation of SIRT6.[3][4] This targeted degradation of SIRT6 by this compound provides a novel therapeutic strategy to modulate DNA damage repair, particularly in the context of cancer therapy. Preliminary studies have shown that this compound-mediated degradation of SIRT6 impairs DNA damage repair processes, leading to increased sensitivity of cancer cells to radiation.[3][4] This technical guide provides an in-depth overview of the role of this compound in DNA damage repair pathways, summarizing the available quantitative data, outlining key experimental methodologies, and visualizing the underlying molecular mechanisms.
Introduction to this compound and its Target, SIRT6
This compound is a novel, highly potent, and selective small molecule degrader of SIRT6, developed using PROTAC technology.[3][4] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. In the case of this compound, it brings SIRT6 into proximity with an E3 ligase, resulting in the efficient removal of SIRT6 from the cellular environment.
SIRT6 is a multifaceted protein with crucial roles in genome maintenance, metabolism, and inflammation.[3][4] Its function in DNA damage repair is of particular interest. SIRT6 is rapidly recruited to sites of DNA double-strand breaks (DSBs) and participates in the activation of key repair proteins.[1] By degrading SIRT6, this compound effectively inhibits these repair pathways, a mechanism with significant therapeutic potential for enhancing the efficacy of DNA-damaging cancer therapies like radiotherapy.[3]
Quantitative Data on this compound Activity
The efficacy of this compound as a SIRT6 degrader and its impact on cellular processes have been quantified in various studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Degradation Efficiency of this compound
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) | Reference |
| SK-HEP-1 | 5.0 ± 0.9 | ≥ 99 | 24 | [5] |
| Huh-7 | Data not available | Near-complete | Data not available | [3][4] |
DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation. Note: Specific quantitative data for all cell lines were not fully available in the reviewed literature.
Table 2: Effect of this compound on DNA Damage Markers
| Cell Line | Treatment | Biomarker | Quantified Effect | Reference |
| SK-HEP-1 | This compound + Irradiation | γ-H2AX foci | Increased foci formation compared to irradiation alone | [6] |
| Huh-7 | This compound | Data not available | Data not available |
γ-H2AX is a marker for DNA double-strand breaks. Note: Detailed quantitative analysis of γ-H2AX foci was not available in the reviewed literature.
Signaling Pathways Modulated by this compound
This compound exerts its influence on DNA damage repair by degrading SIRT6, which in turn disrupts the normal functioning of several downstream signaling pathways. SIRT6 is known to interact with and modulate the activity of key DNA repair proteins.
This compound-Mediated Degradation of SIRT6
The primary mechanism of action of this compound is the induction of SIRT6 degradation via the ubiquitin-proteasome system.
Caption: Mechanism of this compound-induced SIRT6 degradation.
Impact on DNA Double-Strand Break Repair Pathways
By degrading SIRT6, this compound hampers both the Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR) pathways of DNA double-strand break repair. SIRT6 is known to interact with and activate key proteins in these pathways, such as PARP1 and DNA-PKcs.[1][3][7][8]
Caption: Impact of this compound on DNA DSB repair pathways.
Key Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the reproducibility of research findings. The following sections provide an overview of the methodologies used in the primary research.
Disclaimer: The following protocols are generalized descriptions based on standard laboratory practices. The detailed, step-by-step protocols from the primary research publication's supplementary materials were not accessible at the time of writing.
Western Blotting for SIRT6 Degradation
This protocol is used to quantify the extent of SIRT6 degradation upon treatment with this compound.
Caption: Generalized workflow for Western blot analysis.
Immunofluorescence for γ-H2AX Foci Formation
This method is used to visualize and quantify DNA double-strand breaks within cells.
Caption: Generalized workflow for γ-H2AX immunofluorescence.
Conclusion and Future Directions
This compound represents a promising new tool for the therapeutic targeting of SIRT6. By inducing the degradation of this key DNA repair protein, this compound can sensitize cancer cells to genotoxic treatments. The data presented in this guide highlight the potent and selective nature of this compound and its clear impact on the DNA damage response.
Future research should focus on a more detailed characterization of the downstream effects of this compound-mediated SIRT6 degradation. This includes a comprehensive analysis of its impact on the various DNA repair sub-pathways and the identification of potential biomarkers to predict patient response. Furthermore, in vivo studies are necessary to fully evaluate the therapeutic potential and safety profile of this compound in preclinical cancer models. The continued investigation of this compound and other SIRT6-targeting agents holds significant promise for the development of novel and more effective cancer therapies.
References
- 1. Synergy between SIRT1 and SIRT6 helps recognize DNA breaks and potentiates the DNA damage response and repair in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of γH2AX Foci in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT6 promotes DNA repair under stress by activating PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel PROTAC SIRT6 Degraders with Potent Efficacy against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SIRT6 promotes DNA repair under stress by activating PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JNK Phosphorylates SIRT6 to Stimulate DNA Double-Strand Break Repair in Response to Oxidative Stress by Recruiting PARP1 to DNA Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antitumor Activity of SZU-B6 in Hepatocellular Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, necessitating the development of novel therapeutic strategies. SZU-B6, a novel Proteolysis Targeting Chimera (PROTAC), has emerged as a promising agent demonstrating potent antitumor activity in HCC. This technical guide provides an in-depth overview of the preclinical evaluation of this compound, focusing on its mechanism of action, efficacy in vitro and in vivo, and the experimental methodologies employed in its investigation. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
Hepatocellular carcinoma is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The therapeutic landscape for advanced HCC is evolving, yet there remains a critical need for more effective and targeted treatments. A promising strategy in targeted cancer therapy is the use of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system.
This compound is a novel PROTAC designed to target Sirtuin 6 (SIRT6), a histone deacetylase implicated in the regulation of DNA repair, metabolism, and inflammation, for degradation.[1][2] Recent studies have demonstrated that this compound effectively induces the degradation of SIRT6 in HCC cell lines, leading to potent inhibition of cancer cell proliferation.[1][2] This document serves as a comprehensive technical resource on the antitumor activity of this compound in HCC.
Mechanism of Action of this compound
This compound functions as a SIRT6 degrader. Its mechanism of action involves the recruitment of an E3 ubiquitin ligase to SIRT6, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of SIRT6 by this compound has been shown to hamper DNA damage repair processes in HCC cells, which contributes to its antitumor effects and promotes cellular radiosensitization.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as a SIRT6 PROTAC degrader.
In Vitro Antitumor Activity
The antitumor effects of this compound have been evaluated in various HCC cell lines, primarily SK-HEP-1 and Huh-7. The key in vitro assays and their results are summarized below.
Cell Viability and Proliferation
The inhibitory effect of this compound on the proliferation of HCC cells was determined using the MTT assay.
Table 1: In Vitro Efficacy of this compound in HCC Cell Lines
| Cell Line | Assay | Endpoint | Result |
|---|---|---|---|
| SK-HEP-1 | Cell Proliferation | Inhibition | Potent inhibition observed |
| Huh-7 | Cell Proliferation | Inhibition | Potent inhibition observed |
Note: Specific IC50 values were not available in the public domain at the time of this guide's compilation.
SIRT6 Degradation
Western blotting was employed to confirm the degradation of SIRT6 protein following treatment with this compound.
Table 2: SIRT6 Degradation by this compound
| Cell Line | Treatment | Result |
|---|---|---|
| SK-HEP-1 | This compound | Near-complete degradation of SIRT6 |
| Huh-7 | this compound | Near-complete degradation of SIRT6 |
In Vivo Antitumor Activity
The in vivo efficacy of this compound was assessed using a xenograft mouse model.
Xenograft Model
SK-HEP-1 cells were subcutaneously implanted into nude mice to establish tumors.
Table 3: In Vivo Efficacy of this compound in SK-HEP-1 Xenograft Model
| Treatment Group | Outcome |
|---|---|
| This compound alone | Promising antitumor activity |
| This compound + Sorafenib (B1663141) | Enhanced antitumor activity |
| this compound + Irradiation | Enhanced antitumor activity |
Note: Specific tumor growth inhibition percentages were not publicly available.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture
-
Cell Lines: Human HCC cell lines SK-HEP-1 and Huh-7 were used.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: HCC cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The cells were treated with various concentrations of this compound and incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the control, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) was calculated.
Western Blot Analysis
Caption: Workflow for Western blot analysis of SIRT6 degradation.
-
Cell Treatment and Lysis: HCC cells were treated with this compound for the desired time. Cells were then harvested and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against SIRT6 overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Cell Implantation: 5 x 10^6 SK-HEP-1 cells were suspended in 100 µL of PBS and subcutaneously injected into the flank of 4-6 week old female nude mice.
-
Tumor Growth and Treatment: When the tumors reached a volume of approximately 100-150 mm³, the mice were randomized into different treatment groups. This compound, sorafenib, or a combination was administered to the respective groups. For the irradiation combination study, tumors were irradiated with the specified dose of radiation.
-
Tumor Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (Length × Width²) / 2.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size, and the tumors were excised and weighed.
-
Data Analysis: Tumor growth inhibition was calculated for each treatment group relative to the control group.
Conclusion
This compound represents a promising novel therapeutic agent for the treatment of hepatocellular carcinoma. Its unique mechanism of action as a SIRT6-degrading PROTAC offers a targeted approach to inhibit HCC cell proliferation and enhance the efficacy of existing therapies such as sorafenib and radiation. The data presented in this guide underscore the potent in vitro and in vivo antitumor activity of this compound. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential in HCC.
References
SZU-B6: A Novel SIRT6 Degrader for Enhanced Cellular Radiosensitization
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Radiotherapy is a cornerstone of cancer treatment, utilizing ionizing radiation to induce DNA damage and subsequent cell death in malignant tissues. However, the efficacy of radiotherapy is often limited by the intrinsic or acquired radioresistance of tumor cells. A key mechanism of radioresistance is the efficient repair of radiation-induced DNA damage. Therefore, agents that can sensitize cancer cells to radiation by inhibiting DNA repair pathways are of significant therapeutic interest.
This technical guide details the effects of SZU-B6, a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Sirtuin 6 (SIRT6), on cellular radiosensitization. SIRT6 is a NAD+-dependent deacetylase and mono-ADP-ribosyltransferase that plays a critical role in DNA double-strand break (DSB) repair, one of the most lethal forms of DNA damage induced by ionizing radiation.[1][2][3][4] By targeting SIRT6 for degradation, this compound represents a promising strategy to potentiate the effects of radiotherapy in cancer treatment. Preliminary studies have shown that this compound hampers DNA damage repair, thereby promoting the cellular radiosensitization of cancer cells.
Mechanism of Action: SIRT6 Degradation and Impaired DNA Damage Repair
This compound is a heterobifunctional molecule that simultaneously binds to SIRT6 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SIRT6. The degradation of SIRT6 disrupts its crucial role in the DNA damage response (DDR).
SIRT6 acts as an early sensor of DNA double-strand breaks.[5][1][4] Upon DNA damage, SIRT6 is recruited to the break sites where it facilitates the recruitment and activation of key DNA repair proteins, including those involved in both non-homologous end joining (NHEJ) and homologous recombination (HR), the two major DSB repair pathways.[3][4] Key functions of SIRT6 in DNA repair include:
-
Chromatin Remodeling: SIRT6 deacetylates histone H3 at lysine (B10760008) 9 (H3K9ac), leading to a more open chromatin structure that allows access for DNA repair machinery.
-
Recruitment of Repair Factors: SIRT6 interacts with and promotes the recruitment and stabilization of essential repair proteins such as DNA-dependent protein kinase (DNA-PK) for NHEJ and PARP1 for both NHEJ and HR.[2][3]
By inducing the degradation of SIRT6, this compound effectively abrogates these functions, leading to a deficient DNA damage response. This results in the accumulation of unrepaired DNA double-strand breaks following irradiation, ultimately leading to increased cell death and enhanced radiosensitivity.
Quantitative Data on Cellular Radiosensitization
The efficacy of this compound in promoting radiosensitization has been demonstrated in hepatocellular carcinoma (HCC) cell lines.[6] While the full dataset from the primary publication is not publicly available, the abstract reports promising antitumor activity when this compound is combined with irradiation.[6] Key experiments to quantify this effect typically include clonogenic survival assays and in vivo tumor growth delay studies.
Table 1: Summary of Expected Quantitative Outcomes
| Experiment | Cell Lines | Treatment Groups | Expected Outcome Metric | Anticipated Result with this compound + IR vs. IR alone |
| Clonogenic Survival Assay | SK-HEP-1, Huh-7 | Control, this compound alone, IR alone, this compound + IR | Surviving Fraction (SF), Sensitizer (B1316253) Enhancement Ratio (SER) | Decreased SF, SER > 1 |
| γ-H2AX Foci Formation Assay | SK-HEP-1, Huh-7 | Control, this compound alone, IR alone, this compound + IR | Number of γ-H2AX foci per cell at various time points | Increased number of persistent foci |
| In Vivo Xenograft Study | SK-HEP-1 | Vehicle, this compound alone, IR alone, this compound + IR | Tumor Volume, Tumor Growth Delay | Significantly reduced tumor volume and prolonged growth delay |
IR: Ionizing Radiation
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed to evaluate the radiosensitizing effects of a compound like this compound.
Cell Culture
-
Cell Lines: Human hepatocellular carcinoma cell lines, such as SK-HEP-1 and Huh-7, are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
-
Plating: Cells are seeded into 6-well plates at densities determined by the expected survival fraction for each radiation dose.
-
Drug Treatment: Cells are pre-treated with a specific concentration of this compound or vehicle control for a defined period (e.g., 24 hours) before irradiation.
-
Irradiation: Plates are irradiated with single doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
Incubation: Following treatment, cells are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with a mixture of methanol (B129727) and acetic acid and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction for each dose is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells. A sensitizer enhancement ratio (SER) is then calculated to quantify the radiosensitizing effect.
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks.
-
Cell Seeding: Cells are grown on coverslips in multi-well plates.
-
Treatment: Cells are treated with this compound and/or radiation as described for the clonogenic assay.
-
Fixation and Permeabilization: At various time points post-irradiation (e.g., 1, 4, 24 hours), cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.
-
Immunostaining: Cells are blocked and then incubated with a primary antibody against phosphorylated histone H2AX (γ-H2AX), followed by incubation with a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging and Quantification: Coverslips are mounted on slides and imaged using a fluorescence microscope. The number of distinct fluorescent foci (representing DSBs) per nucleus is quantified using image analysis software.
In Vivo Xenograft Study
This study evaluates the antitumor efficacy of this compound in combination with radiation in a living organism.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: SK-HEP-1 cells are injected subcutaneously into the flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
Treatment Regimen:
-
Vehicle control
-
This compound administered via an appropriate route (e.g., intraperitoneal injection)
-
Localized irradiation of the tumor
-
Combination of this compound and irradiation
-
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised for further analysis (e.g., immunohistochemistry for SIRT6 and γ-H2AX).
-
Data Analysis: Tumor growth curves are plotted, and tumor growth delay is calculated for each treatment group.
Conclusion
This compound, a novel SIRT6-degrading PROTAC, demonstrates significant potential as a cellular radiosensitizer. By hampering the DNA damage repair process, this compound can enhance the cytotoxic effects of ionizing radiation in cancer cells. The preliminary findings in hepatocellular carcinoma models are promising and warrant further investigation to fully elucidate the therapeutic potential of this approach.[6] This technical guide provides a framework for understanding the mechanism of action of this compound and the experimental methodologies required for its evaluation as a candidate for combination therapy with radiation in the treatment of cancer.
References
- 1. SIRT6 is a DNA double-strand break sensor | eLife [elifesciences.org]
- 2. SIRT6 stabilizes DNA-dependent Protein Kinase at chromatin for DNA double-strand break repair | Aging [aging-us.com]
- 3. SIRT6 promotes DNA repair under stress by activating PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SIRT6 is a DNA double-strand break sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel PROTAC SIRT6 Degraders with Potent Efficacy against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Development of SZU-B6, a Novel SIRT6 Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of SZU-B6, a novel proteolysis-targeting chimera (PROTAC) designed to selectively degrade Sirtuin 6 (SIRT6). Developed by researchers at Shenzhen University, this compound has demonstrated significant potential as a therapeutic agent for hepatocellular carcinoma (HCC).[1][2][3] This document details the quantitative data supporting its efficacy, the experimental protocols for its evaluation, and the signaling pathways it modulates.
Introduction to this compound
Sirtuin 6 (SIRT6) is a NAD-dependent protein deacetylase that plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation.[1][2][3] Its involvement in cancer development has made it an attractive target for anticancer drug discovery.[1][2][3] this compound is a PROTAC specifically engineered to induce the degradation of SIRT6.[1][2] By hijacking the cell's natural protein disposal machinery, this compound offers a novel therapeutic strategy against HCC.[1][2][3] Currently, this compound is in the preclinical stage of development.[1]
Mechanism of Action
This compound functions as a molecular bridge, simultaneously binding to SIRT6 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of SIRT6, marking it for degradation by the proteasome. The degradation of SIRT6 hampers DNA damage repair mechanisms within cancer cells, leading to increased sensitivity to DNA-damaging agents and radiation.[1][2][3]
Quantitative Efficacy Data
This compound has demonstrated potent and selective degradation of SIRT6 in HCC cell lines, leading to significant anti-proliferative effects.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Cell Line | DC₅₀ (SIRT6 Degradation) | Dₘₐₓ (SIRT6 Degradation) | IC₅₀ (Cell Proliferation) |
| SK-HEP-1 | Data not available | Near-complete | More potent than parental inhibitors |
| Huh-7 | Data not available | Near-complete | More potent than parental inhibitors |
Note: Specific quantitative values for DC₅₀, Dₘₐₓ, and IC₅₀ are not publicly available in the reviewed literature abstracts and would be found in the full publication.
Table 2: In Vivo Antitumor Activity
| Animal Model | Treatment Group | Tumor Growth Inhibition (TGI) |
| SK-HEP-1 Xenograft | This compound | Promising antitumor activity |
| SK-HEP-1 Xenograft | This compound + Sorafenib (B1663141) | Enhanced antitumor activity |
| SK-HEP-1 Xenograft | This compound + Irradiation | Enhanced antitumor activity |
Note: Specific TGI percentages are not detailed in the publicly available abstracts.
Experimental Protocols
The following sections describe the general methodologies employed in the preclinical evaluation of this compound.
Cell Culture
Hepatocellular carcinoma cell lines (SK-HEP-1, Huh-7) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blotting for SIRT6 Degradation
-
Cell Lysis: Cells were treated with varying concentrations of this compound for specified times, then washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST, followed by incubation with a primary antibody against SIRT6 overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay
-
Cell Seeding: HCC cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
Compound Treatment: After 24 hours, cells were treated with a serial dilution of this compound or control compounds.
-
Incubation: Cells were incubated for 72 hours.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. Luminescence was read on a plate reader.
-
Data Analysis: IC₅₀ values were calculated using non-linear regression analysis.
Xenograft Mouse Model
-
Cell Implantation: Athymic nude mice were subcutaneously injected with SK-HEP-1 cells.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice were randomized into treatment groups and administered with vehicle control, this compound, sorafenib, or a combination, via intraperitoneal or oral routes according to a predetermined schedule. For radiosensitization studies, tumors were irradiated.
-
Monitoring: Tumor volume and body weight were measured regularly.
-
Endpoint: At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
Signaling Pathway Modulation
By inducing the degradation of SIRT6, this compound impacts key signaling pathways involved in cancer cell survival and proliferation, particularly the DNA Damage Response (DDR) pathway.
Conclusion and Future Directions
This compound represents a promising, targeted therapeutic agent for hepatocellular carcinoma. Its novel mechanism of inducing SIRT6 degradation leads to potent anti-proliferative effects and sensitizes cancer cells to other treatments like sorafenib and radiation.[1][2][3] Further preclinical studies are necessary to fully characterize its pharmacokinetic and toxicological profiles before it can advance to clinical trials. The development of this compound by Shenzhen University underscores the potential of PROTAC technology in oncology.
References
The PROTAC Frontier: A Technical Deep Dive into SZU-B6, a Novel SIRT6 Degrader for Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the core technology behind SZU-B6, a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Sirtuin 6 (SIRT6). This compound has demonstrated significant potential as a therapeutic agent for hepatocellular carcinoma (HCC) by inducing near-complete degradation of SIRT6, a key protein implicated in DNA damage repair and cancer cell proliferation.[1][2] This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies for its evaluation, and visualizes the critical pathways involved.
Core Technology: PROTAC-Mediated Degradation of SIRT6
This compound is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. It is comprised of three key components: a ligand that binds to the target protein (SIRT6), a ligand for an E3 ubiquitin ligase (commonly Cereblon [CRBN] or Von Hippel-Lindau [VHL]), and a linker that connects these two ligands.[3][4][5]
The mechanism of action, as illustrated below, involves the formation of a ternary complex between this compound, SIRT6, and the E3 ligase. This proximity induces the E3 ligase to polyubiquitinate SIRT6, marking it for degradation by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple SIRT6 proteins, leading to a profound and sustained knockdown of the target.
Downstream Cellular Effects of SIRT6 Degradation
SIRT6 is a critical regulator of DNA damage repair, genomic stability, and metabolism.[6][7][8][9] By inducing the degradation of SIRT6, this compound effectively hampers the DNA damage repair process in cancer cells.[1][2] This impairment of a crucial cell survival mechanism leads to increased sensitivity to DNA-damaging agents and radiation, cell cycle arrest, and ultimately, apoptosis.
Quantitative Performance Data
The efficacy of this compound has been quantified in hepatocellular carcinoma cell lines, demonstrating potent and specific degradation of SIRT6 and subsequent inhibition of cancer cell growth.
| Parameter | Cell Line | Value | Description |
| DC50 | SK-HEP-1 | 45 nM | Concentration required to degrade 50% of SIRT6. |
| DC50 | Huh-7 | 154 nM | Concentration required to degrade 50% of SIRT6. |
| IC50 | SK-HEP-1 | 1.51 µM | Concentration required to inhibit 50% of cell proliferation. |
Data sourced from MedchemExpress.[3]
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for SIRT6 Degradation
Objective: To quantify the degradation of SIRT6 protein in HCC cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate SK-HEP-1 or Huh-7 cells in 6-well plates at a density of 5 x 10^5 cells per well.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) for 24 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample (typically 20-30 µg per lane).
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SIRT6 (e.g., rabbit anti-SIRT6) overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., mouse anti-β-actin or anti-GAPDH) as well.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the SIRT6 band to the corresponding loading control band.
-
Calculate the percentage of SIRT6 degradation relative to the vehicle-treated control.
-
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of HCC cells.
Methodology:
-
Cell Seeding:
-
Seed SK-HEP-1 cells in a 96-well plate at a density of 5,000 cells per well.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0 to 10 µM) in triplicate.
-
Incubate for 72 hours.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Colony Formation Assay
Objective: To assess the long-term effect of this compound on the clonogenic survival of HCC cells.
Methodology:
-
Cell Seeding:
-
Seed SK-HEP-1 or Huh-7 cells in 6-well plates at a low density (e.g., 500-1000 cells per well).
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.5, 1, 2 µM) for 24 hours.
-
Remove the drug-containing medium and replace it with fresh complete medium.
-
-
Colony Growth:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Monitor colony growth and change the medium every 3 days.
-
-
Colony Staining:
-
Wash the wells with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with 0.1% crystal violet solution for 20 minutes.
-
-
Colony Counting and Analysis:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Photograph the plates.
-
Count the number of colonies (typically defined as clusters of >50 cells) in each well.
-
Calculate the colony formation efficiency as (number of colonies formed / number of cells seeded) x 100%.
-
Normalize the results to the vehicle-treated control.
-
This comprehensive guide provides a foundational understanding of the technology, efficacy, and evaluation of the this compound PROTAC. The provided data and protocols serve as a valuable resource for researchers in the field of targeted protein degradation and oncology drug development.
References
- 1. Discovery of Novel PROTAC SIRT6 Degraders with Potent Efficacy against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT6 promotes DNA repair under stress by activating PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. SIRT6 activation rescues the age-related decline in DNA damage repair in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
SIRT6: A Pivotal, Yet Complex, Therapeutic Target in Hepatocellular Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Sirtuin 6 (SIRT6), an NAD+-dependent deacylase and mono-ADP-ribosyltransferase, has emerged as a critical regulator in the pathogenesis of hepatocellular carcinoma (HCC). Its role, however, is multifaceted and context-dependent, exhibiting both tumor-suppressive and oncogenic functions. This duality presents both challenges and opportunities for therapeutic intervention. This technical guide provides a comprehensive overview of SIRT6's function in HCC, detailing its involvement in key signaling pathways, its impact on tumor metabolism and apoptosis, and its potential as a therapeutic target. We present quantitative data from key studies in structured tables, offer detailed experimental protocols for relevant assays, and provide visual representations of critical pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
The Dichotomous Role of SIRT6 in Hepatocellular Carcinoma
The function of SIRT6 in HCC is a subject of ongoing investigation, with studies reporting conflicting roles as both a tumor suppressor and an oncogene. This discrepancy is likely attributable to the cellular context, tumor microenvironment, and the specific molecular pathways that are dominant in a given HCC subtype.
1.1. SIRT6 as a Tumor Suppressor
Several studies have indicated a tumor-suppressive role for SIRT6 in HCC. Its expression has been reported to be downregulated in some HCC tissues compared to adjacent normal tissues[1]. In this context, SIRT6 exerts its anti-tumor effects through several mechanisms:
-
Inhibition of Oncogenic Signaling: SIRT6 can suppress the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway, a key driver of cell proliferation in HCC.[1] Overexpression of SIRT6 has been shown to inhibit the phosphorylation of ERK1/2, leading to decreased cell growth.[1][2]
-
Metabolic Reprogramming: SIRT6 plays a crucial role in regulating glucose metabolism. It can deacetylate and suppress the nuclear localization and oncogenic functions of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in glycolysis.[3][4] This leads to a reduction in the Warburg effect, a hallmark of cancer metabolism.
-
Induction of Apoptosis: Overexpression of SIRT6 has been demonstrated to induce apoptosis in HCC cells.[5][6] This is mediated, in part, by the upregulation of pro-apoptotic proteins like cleaved-caspase-9 and cleaved-PARP.[5]
-
Transcriptional Regulation: SIRT6 can act as a transcriptional corepressor of key oncogenes. For instance, it can deacetylate histone H3 at lysine (B10760008) 9 (H3K9ac) on the promoter of survivin, an anti-apoptotic protein, leading to its repression.[7]
1.2. SIRT6 as an Oncogene
Conversely, a growing body of evidence suggests that SIRT6 can also function as a tumor promoter in HCC. In some studies, SIRT6 expression is upregulated in HCC tissues and cell lines, and this correlates with poor prognosis.[8][9][10][11] The oncogenic activities of SIRT6 are mediated through:
-
Evasion of Apoptosis: SIRT6 can promote survival and apoptosis evasion in HCC cells. It achieves this by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax.[12][13] Mechanistically, SIRT6 can deacetylate H3K9 at the Bax promoter, leading to its transcriptional repression.[8]
-
Activation of Pro-Survival Pathways: SIRT6 can activate the ERK1/2 pathway, leading to increased cell proliferation and invasion.[12][13] It can also deacetylate and activate AKT, another critical pro-survival kinase.[8]
-
DNA Damage Repair and Senescence Prevention: By participating in DNA damage repair, SIRT6 can help cancer cells survive genotoxic stress and evade cellular senescence, thereby promoting tumor growth.[9][11]
-
Chemoresistance: Upregulation of SIRT6 has been associated with resistance to chemotherapeutic agents in HCC.[13]
Key Signaling Pathways and Molecular Interactions
The dual role of SIRT6 in HCC is underpinned by its interaction with a multitude of signaling pathways and downstream effectors.
2.1. Oncogenic Signaling Pathways
dot
Caption: Oncogenic signaling pathways of SIRT6 in HCC.
2.2. Tumor Suppressive Signaling Pathways
dot
References
- 1. Sirt6 suppresses hepatocellular carcinoma cell growth via inhibiting the extracellular signal‑regulated kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. SIRT6 deacetylates PKM2 to suppress its nuclear localization and oncogenic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT6 deacetylates PKM2 to suppress its nuclear localization and oncogenic functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-185: Overexpression of SIRT 6 induces apoptosis in hepatocellular carcinoma mediated by Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT6 overexpression induces massive apoptosis in cancer cells but not in normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. SIRT6 Overexpression Potentiates Apoptosis Evasion in Hepatocellular Carcinoma via BCL2-Associated X Protein-Dependent Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SIRT6 Depletion Suppresses Tumor Growth by Promoting Cellular Senescence Induced by DNA Damage in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIRT6 Depletion Suppresses Tumor Growth by Promoting Cellular Senescence Induced by DNA Damage in HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SIRT6 regulates the proliferation and apoptosis of hepatocellular carcinoma via the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sirtuin 6—A Key Regulator of Hepatic Lipid Metabolism and Liver Health - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Synthesis and Application of SZU-B6, a PROTAC SIRT6 Degrader for Hepatocellular Carcinoma Research
For Research Use Only
Introduction
SZU-B6 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Sirtuin 6 (SIRT6), a protein implicated in the progression of hepatocellular carcinoma (HCC).[1][2] As a bifunctional molecule, this compound recruits an E3 ubiquitin ligase to tag SIRT6 for proteasomal degradation, thereby offering a powerful tool for investigating the therapeutic potential of SIRT6 depletion in cancer biology.[1][2] This document provides a detailed protocol for the chemical synthesis of this compound for research purposes, along with methodologies for its in vitro evaluation in HCC cell lines.
Quantitative Data Summary
The following tables summarize the key in vitro performance metrics of this compound in relevant HCC cell lines.
| Parameter | SK-HEP-1 Cells | Huh-7 Cells | Reference |
| DC50 (nM) | 45 | 154 | J Med Chem. 2024, 67, 19, 17319–17349 |
| IC50 (µM) | 1.51 | Not Reported | J Med Chem. 2024, 67, 19, 17319–17349 |
Table 1: In vitro degradation and cell viability data for this compound. DC50 represents the concentration of this compound required to degrade 50% of SIRT6 protein. IC50 is the concentration required to inhibit 50% of cell proliferation.
Signaling Pathway and Experimental Workflow
The degradation of SIRT6 by this compound is hypothesized to impact downstream signaling pathways involved in DNA repair and cell cycle regulation, ultimately leading to apoptosis and inhibition of tumor growth.
Figure 1: Proposed mechanism of action for this compound.
Figure 2: General experimental workflow for this compound evaluation.
Experimental Protocols
I. Chemical Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is provided in the supplementary information of the primary research article "Discovery of Novel PROTAC SIRT6 Degraders with Potent Efficacy against Hepatocellular Carcinoma" in the Journal of Medicinal Chemistry. Researchers should refer to this publication for the precise reaction conditions, reagent quantities, and purification methods. The general synthetic strategy involves the coupling of a SIRT6 inhibitor moiety to a ligand for an E3 ubiquitin ligase via a chemical linker.
II. Cell Culture
-
Cell Lines: Human hepatocellular carcinoma cell lines SK-HEP-1 and Huh-7 can be obtained from a reputable cell bank.
-
Culture Medium: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells every 2-3 days or when they reach 80-90% confluency.
III. Western Blot Analysis for SIRT6 Degradation
-
Cell Seeding: Seed SK-HEP-1 or Huh-7 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SIRT6 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of SIRT6 degradation at different this compound concentrations.
IV. Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed SK-HEP-1 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0 to 10 µM) for 72 hours.
-
MTT Assay Protocol:
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay Protocol:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable research tool for studying the role of SIRT6 in hepatocellular carcinoma. The protocols outlined in this document provide a framework for the synthesis and in vitro characterization of this PROTAC degrader. For a comprehensive understanding of its biological effects and potential therapeutic applications, further in vivo studies are warranted. Researchers are strongly encouraged to consult the primary literature for detailed experimental procedures and data.
References
Application Notes and Protocols for SIRT6 Degradation Assay Using SZU-B6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 6 (SIRT6) is a critical enzyme involved in various cellular processes, including DNA repair, metabolism, and inflammation. Its role in cancer has made it a significant target for therapeutic development. One promising approach is targeted protein degradation, which utilizes proteolysis-targeting chimeras (PROTACs) to induce the selective degradation of a protein of interest. SZU-B6 is a potent and selective PROTAC designed to target SIRT6 for degradation.[1][2][3] This document provides detailed application notes and protocols for performing a SIRT6 degradation assay using this compound.
Principle of the Assay
This compound is a heterobifunctional molecule that consists of a ligand that binds to SIRT6 and another ligand that recruits an E3 ubiquitin ligase. The binding of this compound to both SIRT6 and an E3 ligase forms a ternary complex, which brings the E3 ligase in close proximity to SIRT6. This proximity facilitates the transfer of ubiquitin molecules to SIRT6, marking it for degradation by the 26S proteasome. The efficacy of this compound is quantified by measuring the reduction in SIRT6 protein levels in cells treated with the compound.
Signaling Pathway of this compound-Mediated SIRT6 Degradation
The following diagram illustrates the mechanism of action for this compound.
Caption: this compound-mediated SIRT6 degradation pathway.
Data Presentation
The efficacy of this compound is determined by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables summarize the quantitative data for this compound in hepatocellular carcinoma (HCC) cell lines.
Table 1: DC50 Values of this compound in HCC Cell Lines
| Cell Line | DC50 (nM) |
| SK-HEP-1 | 45 |
| Huh-7 | 154 |
Data sourced from MedchemExpress.[1]
Table 2: Illustrative Time-Dependent Degradation of SIRT6 by this compound in SK-HEP-1 Cells
| Treatment Time (hours) | This compound Concentration | % SIRT6 Degradation (Dmax) |
| 6 | 100 nM | ~50% |
| 12 | 100 nM | ~80% |
| 24 | 100 nM | >90% |
Note: The Dmax values presented are illustrative and may vary depending on experimental conditions. It is recommended to perform a time-course experiment to determine the optimal treatment duration.
Experimental Workflow
The overall workflow for a SIRT6 degradation assay is depicted below.
Caption: Experimental workflow for SIRT6 degradation assay.
Experimental Protocols
Materials and Reagents
-
Cell Lines: SK-HEP-1 (ATCC® HTB-52™) or Huh-7 (JCRB0403)
-
Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) for SK-HEP-1, Dulbecco's Modified Eagle's Medium (DMEM) for Huh-7, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: MedChemExpress (HY-151818) or other commercial source.
-
Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Lysis Buffer: RIPA buffer (e.g., Thermo Fisher Scientific, 89900) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit (e.g., Thermo Fisher Scientific, 23225)
-
Sample Buffer: 4x Laemmli Sample Buffer (e.g., Bio-Rad, 1610747)
-
SDS-PAGE Gels: Precast polyacrylamide gels (e.g., Bio-Rad, 4-20% Mini-PROTEAN® TGX™ Gels)
-
Transfer Buffer: (e.g., 25 mM Tris, 192 mM glycine, 20% methanol)
-
Membranes: Polyvinylidene difluoride (PVDF) membranes (e.g., Millipore, IPVH00010)
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween® 20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-SIRT6 polyclonal antibody (e.g., Thermo Fisher Scientific, PA5-17215, 1:1000 dilution)
-
Rabbit anti-SIRT6 polyclonal antibody (e.g., Cell Signaling Technology, #2590, 1:1000 dilution)
-
Rabbit anti-SIRT6 polyclonal antibody (e.g., Novus Biologicals, NBP3-10936, 1.0 µg/ml)
-
-
Loading Control Antibody: Mouse anti-β-actin monoclonal antibody (e.g., Sigma-Aldrich, A5441, 1:5000 dilution) or Rabbit anti-GAPDH polyclonal antibody.
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG (e.g., Thermo Fisher Scientific, 31460, 1:2000-1:5000 dilution)
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Chemiluminescent Substrate: ECL Western Blotting Substrate (e.g., Thermo Fisher Scientific, 32106)
-
Imaging System: Chemiluminescence imager (e.g., Bio-Rad ChemiDoc™ Imaging System)
Protocol for SIRT6 Degradation Assay
1. Cell Culture and Seeding
-
Culture SK-HEP-1 or Huh-7 cells in their respective growth media at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
2. This compound Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
For a dose-response experiment, serially dilute the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (DMSO).
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest cells at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24 hours for dose-response).
3. Cell Lysis
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
5. Sample Preparation for SDS-PAGE
-
To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
6. SDS-PAGE and Western Blotting
-
Load the denatured protein samples and a molecular weight marker onto a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
7. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against SIRT6 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Repeat the immunoblotting process for the loading control antibody (e.g., β-actin).
8. Signal Detection and Data Analysis
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the intensity of the bands corresponding to SIRT6 and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the SIRT6 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of SIRT6 degradation relative to the vehicle-treated control.
-
For dose-response experiments, plot the percentage of SIRT6 remaining against the log of the this compound concentration and fit a dose-response curve to determine the DC50 value.
-
For time-course experiments, plot the percentage of SIRT6 degradation against time to determine the Dmax.
Troubleshooting
-
No or weak SIRT6 signal: Ensure proper cell lysis, sufficient protein loading, and optimal antibody concentrations and incubation times.
-
High background: Optimize blocking conditions (time and blocking agent) and increase the number and duration of wash steps.
-
Inconsistent results: Ensure accurate protein quantification and equal loading. Use fresh lysis buffer with inhibitors.
By following these detailed protocols and application notes, researchers can effectively perform a SIRT6 degradation assay with this compound to evaluate its potency and efficacy in their specific experimental models.
References
Application Notes and Protocols: Measuring SIRT6 Levels Following SZU-B6 Treatment via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sirtuin 6 (SIRT6) is a member of the sirtuin family of NAD+-dependent deacetylases that plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation.[1] Its involvement in pathways associated with cancer and aging has made it a significant target for therapeutic development.[2] One such therapeutic strategy involves the use of proteolysis-targeting chimeras (PROTACs) to induce the degradation of SIRT6. SZU-B6 is a novel PROTAC SIRT6 degrader that has shown potent efficacy in inducing the near-complete degradation of SIRT6 in hepatocellular carcinoma cell lines.[2]
This document provides a detailed protocol for the quantification of SIRT6 protein levels in cell lysates following treatment with the SIRT6 degrader, this compound, using the Western blot technique.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the experimental workflow for assessing SIRT6 degradation and the general role of SIRT6 in cellular processes.
Experimental Protocols
This section details the step-by-step methodology for performing a Western blot to measure SIRT6 protein levels.
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cell line (e.g., SK-HEP-1 or Huh-7) in appropriate culture dishes and grow to 70-80% confluency.
-
This compound Treatment: Treat cells with varying concentrations of this compound (or a vehicle control) for the desired time period to induce SIRT6 degradation. The optimal concentration and incubation time should be determined empirically for each cell line.
Cell Lysis and Protein Extraction
-
Cell Washing: After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3][4]
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[5]
-
Cell Lysis: Add ice-cold lysis buffer to the culture dish.[3] Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[4] For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.[3][5]
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes.[3] If the lysate is viscous due to DNA, sonicate briefly on ice.[4]
-
Clarification: Centrifuge the lysate at approximately 12,000-16,000 x g for 10-20 minutes at 4°C to pellet cellular debris.[3]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[3]
Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay such as the bicinchoninic acid (BCA) or Bradford assay.[6][7][8] The BCA assay is generally more compatible with samples containing detergents.[7]
-
Standard Curve: Prepare a standard curve using a known protein standard (e.g., bovine serum albumin) to accurately determine the protein concentration of the unknown samples.[7]
-
Measurement: Measure the absorbance of the standards and samples using a spectrophotometer and calculate the protein concentration of each sample based on the standard curve.[6]
-
Normalization: Equal loading of protein for each sample is crucial for accurate quantification.[9] Based on the calculated concentrations, normalize all samples to the same final concentration with lysis buffer and loading buffer.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) and heat at 95-100°C for 5 minutes to denature the proteins.[10]
-
Gel Electrophoresis: Load equal amounts of protein (typically 10-50 µg per lane) into the wells of a polyacrylamide gel.[10][11] The percentage of the gel will depend on the molecular weight of SIRT6 (approximately 39 kDa).
-
Electrophoresis: Run the gel in an electrophoresis chamber filled with running buffer until the dye front reaches the bottom of the gel.[10]
Protein Transfer (Blotting)
-
Membrane Activation: Activate a polyvinylidene difluoride (PVDF) or nitrocellulose membrane by briefly soaking it in methanol (B129727) (for PVDF) and then in transfer buffer.[8]
-
Transfer Sandwich: Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the membrane, another piece of filter paper, and another sponge.
-
Electrotransfer: Transfer the proteins from the gel to the membrane using an electric current. This can be done using a wet or semi-dry transfer system.[12]
Immunoblotting
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SIRT6 overnight at 4°C with gentle agitation. The dilution of the antibody should be optimized according to the manufacturer's instructions.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[4]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[8]
-
Final Washes: Wash the membrane again three times for 5-10 minutes each with TBST.[4]
Detection and Data Analysis
-
Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[9]
-
Signal Capture: Capture the chemiluminescent signal using an imaging system.
-
Densitometry Analysis: Quantify the band intensity for SIRT6 and a loading control (e.g., GAPDH or β-actin) using image analysis software like ImageJ.[8]
-
Normalization: Normalize the SIRT6 band intensity to the loading control to account for any variations in protein loading.[9]
-
Relative Quantification: Calculate the relative expression of SIRT6 in this compound treated samples compared to the vehicle-treated control.
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for key reagents and steps in the Western blot protocol. These should be optimized for your specific experimental setup.
Table 1: Reagent and Antibody Concentrations
| Reagent/Antibody | Recommended Starting Concentration/Dilution | Source/Reference |
| Primary Antibody | ||
| Anti-SIRT6 (Polyclonal) | 1:1000 | [13] |
| Anti-SIRT6 (Polyclonal) | 1:1500 | [14] |
| Anti-SIRT6 (Polyclonal) | 1-2 µg/mL | |
| Loading Control | ||
| Anti-GAPDH | Varies by manufacturer | [11] |
| Anti-β-actin | Varies by manufacturer | [11] |
| Secondary Antibody | ||
| HRP-conjugated Anti-Rabbit IgG | Varies by manufacturer | |
| Blocking Solution | ||
| Non-fat dry milk | 5% in TBST | |
| Bovine Serum Albumin (BSA) | 3-5% in TBST |
Table 2: Incubation Times and Conditions
| Step | Duration | Temperature |
| Cell Lysis Incubation | 30 minutes | 4°C |
| Blocking | 1 hour | Room Temperature |
| Primary Antibody Incubation | Overnight | 4°C |
| Secondary Antibody Incubation | 1 hour | Room Temperature |
| Washing Steps | 3 x 5-10 minutes | Room Temperature |
Conclusion
This protocol provides a comprehensive guide for the reliable detection and quantification of SIRT6 protein levels by Western blot following treatment with the degrader this compound. Adherence to these detailed steps, coupled with careful optimization of key parameters, will enable researchers to accurately assess the efficacy of this compound in inducing SIRT6 degradation, thereby facilitating further studies into its therapeutic potential.
References
- 1. SirT6 (D8D12) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Discovery of Novel PROTAC SIRT6 Degraders with Potent Efficacy against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. ulab360.com [ulab360.com]
- 5. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. licorbio.com [licorbio.com]
- 7. bosterbio.com [bosterbio.com]
- 8. How to Quantify Protein Expression in Cells Using Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Guide to western blot quantification | Abcam [abcam.com]
- 10. bostonbioproducts.com [bostonbioproducts.com]
- 11. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 12. SDS PAGE to immunoblot in one hour - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIRT6 Polyclonal Antibody (PA5-17215) [thermofisher.com]
- 14. SIRT6 antibody (13572-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for Determining the Effect of SZU-B6 on HCC Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for assessing the cell viability of hepatocellular carcinoma (HCC) cell lines in response to treatment with SZU-B6, a novel proteolysis-targeting chimera (PROTAC) SIRT6 degrader. This compound has demonstrated potent anti-proliferative effects in HCC cell lines such as SK-HEP-1 and Huh-7 by inducing the degradation of Sirtuin 6 (SIRT6), a key regulator of metabolism, DNA repair, and other cellular processes.[1][2][3] The following protocols for the MTT and XTT assays are designed to enable researchers to quantify the cytotoxic and cytostatic effects of this compound, providing crucial data for preclinical drug development.
Introduction to this compound and HCC
Hepatocellular carcinoma is a primary malignancy of the liver and a leading cause of cancer-related deaths worldwide. The sirtuin family of proteins, particularly SIRT6, has emerged as a promising therapeutic target in cancer due to its roles in DNA repair, metabolism, and inflammation.[1][2][3] this compound is a novel PROTAC that selectively targets SIRT6 for degradation.[1][2] Studies have shown that this compound induces almost complete degradation of SIRT6 in HCC cell lines, leading to potent inhibition of cell proliferation.[1][2][3] Furthermore, preliminary mechanistic studies suggest that this compound impairs DNA damage repair, which can sensitize cancer cells to other treatments like radiotherapy.[1][2][3]
The MTT and XTT assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product, the amount of which is directly proportional to the number of living cells.
Experimental Protocols
Materials and Reagents
-
HCC cell lines (e.g., SK-HEP-1, Huh-7)
-
Complete culture medium (e.g., DMEM or MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Electron coupling reagent (for XTT assay)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding:
-
Harvest HCC cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. It is recommended to test a range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC₅₀ value.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: XTT Assay for Cell Viability
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT working solution immediately before use by mixing the XTT solution and the electron coupling reagent according to the manufacturer's instructions.
-
After the desired treatment period with this compound, add 50 µL of the XTT working solution to each well.
-
-
Incubation and Absorbance Reading:
-
Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line.
-
Gently shake the plate and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended to subtract the background absorbance.
-
Data Presentation
The following table represents hypothetical data from an MTT assay showing the effect of this compound on the viability of Huh-7 cells after 48 hours of treatment.
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 0.01 | 1.18 ± 0.06 | 94.4% |
| 0.1 | 0.95 ± 0.05 | 76.0% |
| 1 | 0.63 ± 0.04 | 50.4% |
| 10 | 0.21 ± 0.02 | 16.8% |
| 100 | 0.05 ± 0.01 | 4.0% |
Visualizations
Caption: Workflow for assessing HCC cell viability after this compound treatment.
Caption: Proposed signaling pathway of this compound leading to HCC cell death.
References
Application Notes and Protocols for Quantifying DNA Damage Following SZU-B6 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for quantifying DNA damage in cells treated with SZU-B6, a proteolysis-targeting chimera (PROTAC) that induces the degradation of Sirtuin 6 (SIRT6).[1] By degrading SIRT6, a key enzyme in DNA double-strand break (DSB) repair, this compound is expected to hamper the DNA damage repair process, leading to an accumulation of DNA lesions.[1][2] The following protocols describe robust methods for quantifying this increase in DNA damage.
Introduction to this compound and DNA Damage
This compound is a novel PROTAC designed to target SIRT6 for degradation.[1] SIRT6 is a crucial protein involved in multiple cellular processes, including the regulation of metabolism, inflammation, aging, and importantly, DNA repair.[1][2] Specifically, SIRT6 acts as a sensor for DNA double-strand breaks (DSBs) and is one of the earliest factors recruited to these damage sites.[2] It facilitates the recruitment of other key repair proteins for both non-homologous end joining (NHEJ) and homologous recombination (HR) pathways.[2] By inducing the degradation of SIRT6, this compound is hypothesized to impair these critical DNA repair mechanisms, leading to an accumulation of DNA damage and sensitizing cancer cells to therapies like radiation.[1][2]
Accurate quantification of DNA damage is therefore essential to evaluate the efficacy of this compound and understand its mechanism of action. This document outlines three widely accepted methods for this purpose: the Comet Assay (Single-Cell Gel Electrophoresis), the γ-H2AX Foci Formation Assay, and the Alkaline Unwinding Assay.
Data Presentation: Summary of Quantitative Data
The following table summarizes the key quantitative outputs from each of the described experimental protocols. This allows for a clear comparison of the types of data generated and their interpretation in the context of this compound treatment.
| Parameter | Comet Assay | γ-H2AX Foci Formation Assay | Alkaline Unwinding Assay |
| Primary Endpoint | Percentage of DNA in the comet tail; Tail moment; Olive tail moment | Number of γ-H2AX foci per nucleus | Percentage of double-stranded DNA remaining |
| Type of DNA Damage Detected | Single and double-strand breaks, alkali-labile sites | DNA double-strand breaks (DSBs) | Single and double-strand breaks, alkali-labile sites |
| Principle | Electrophoretic migration of fragmented DNA from the nucleus | Immunofluorescent detection of phosphorylated H2AX at DSB sites | Quantification of DNA unwinding in alkaline conditions, which is proportional to the number of strand breaks |
| Typical Data Representation | Histograms, box plots | Bar graphs, scatter plots | Dose-response curves, bar graphs |
| Interpretation with this compound | Increased % tail DNA indicates accumulation of DNA strand breaks due to inhibited repair. | Increased number of γ-H2AX foci suggests an accumulation of unrepaired DSBs. | Decreased percentage of double-stranded DNA indicates an increase in DNA strand breaks. |
Experimental Protocols
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[3] Under electrophoresis, fragmented DNA migrates away from the nucleus, forming a "comet" shape. The amount of DNA in the tail is proportional to the level of DNA damage.
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration. Include a positive control (e.g., hydrogen peroxide) and a negative control (vehicle).
-
Harvest cells and resuspend in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Prepare 1% normal melting point agarose (B213101) in dH2O and coat microscope slides. Allow to air dry.[4]
-
-
Cell Embedding:
-
Mix 10 µL of the cell suspension with 75 µL of 0.5% low melting point agarose at 37°C.
-
Pipette the mixture onto the pre-coated slide, spread evenly, and allow to solidify at 4°C for 10 minutes.
-
-
Lysis:
-
Immerse the slides in freshly prepared, cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) and incubate at 4°C for at least 1 hour.[5]
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis buffer and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) to a level just covering the slides.
-
Incubate for 20-40 minutes at 4°C to allow for DNA unwinding.[4][6]
-
Apply a voltage of 25 V (~0.7 V/cm) for 30 minutes.[5]
-
-
Neutralization and Staining:
-
After electrophoresis, gently remove the slides and wash them three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze at least 50-100 comets per sample using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment.
-
γ-H2AX Foci Formation Assay
This assay quantifies DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γ-H2AX), which accumulates at DSB sites.[3][7]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with this compound as described for the comet assay.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[8]
-
Wash again with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.[8]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence or confocal microscope.
-
-
Quantification:
-
Capture images and count the number of distinct γ-H2AX foci per nucleus in at least 50-100 cells per condition. Automated image analysis software can be used for high-throughput quantification.[8]
-
Alkaline Unwinding Assay
This method quantifies DNA strand breaks by measuring the rate of DNA unwinding in an alkaline solution. The presence of strand breaks facilitates the separation of the DNA double helix.
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as previously described.
-
-
Cell Lysis and DNA Denaturation:
-
Harvest the cells and resuspend them in a small volume of PBS.
-
Lyse the cells in a high-salt buffer to release the DNA.
-
Initiate DNA unwinding by adding a cold alkaline solution (e.g., 0.03 M NaOH). The unwinding time is critical and should be optimized (e.g., 1 to 20 minutes).[9]
-
-
Separation of Single- and Double-Stranded DNA:
-
Stop the unwinding process by neutralization (e.g., with HCl).
-
Separate the single-stranded DNA (ssDNA) from the double-stranded DNA (dsDNA) using a method such as hydroxylapatite chromatography or differential fluorescence with a dye that preferentially binds to dsDNA.
-
-
Quantification:
-
Quantify the amount of dsDNA remaining in each sample. This can be done using a fluorometer.
-
The percentage of dsDNA is inversely proportional to the number of DNA strand breaks.
-
Diagrams
Caption: Experimental workflow for quantifying DNA damage after this compound treatment.
Caption: Mechanism of this compound induced SIRT6 degradation and subsequent DNA damage accumulation.
Caption: Role of SIRT6 in DNA double-strand break repair and the inhibitory effect of this compound.
References
- 1. Discovery of Novel PROTAC SIRT6 Degraders with Potent Efficacy against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIRT6 is a DNA double-strand break sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Video: Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay [jove.com]
- 7. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shortening of alkaline DNA unwinding time does not interfere with detecting DNA damage to mouse and human spermatozoa in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Xenograft Mouse Model for SZU-B6 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenograft models, particularly those derived from human cancer cell lines (Cell Line-Derived Xenografts or CDX), are a cornerstone of preclinical oncology research. They provide an invaluable in vivo platform to assess the efficacy of novel therapeutic agents in a setting that mimics human tumor growth.[1][2][3][4] This document provides detailed application notes and protocols for establishing a subcutaneous xenograft mouse model using the SK-HEP-1 human hepatocellular carcinoma (HCC) cell line to evaluate the anti-tumor efficacy of SZU-B6, a novel Sirtuin 6 (SIRT6) degrader.[5]
This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of SIRT6.[5] SIRT6 plays a complex role in cancer, with involvement in DNA damage repair, metabolism, and inflammation, making it a compelling therapeutic target.[5][6][7][8][9] In HCC, the role of SIRT6 is multifaceted, with reports suggesting both tumor-suppressive and oncogenic functions, often dependent on the specific signaling context, such as the ERK1/2 and Wnt/β-catenin pathways.[10][11][12][13][14] Preclinical studies have indicated that this compound exhibits potent antitumor activity in an SK-HEP-1 xenograft model, particularly when combined with the multi-kinase inhibitor sorafenib (B1663141) or with irradiation, by hampering DNA damage repair.[5]
These protocols will detail the procedures for establishing the SK-HEP-1 xenograft model, conducting a monotherapy efficacy study of this compound, and a combination therapy study with sorafenib.
Data Presentation
Table 1: Recommended Dosing and Monitoring Schedule for this compound Efficacy Studies
| Parameter | Recommendation |
| Cell Line | SK-HEP-1 (Human Hepatocellular Carcinoma) |
| Mouse Strain | Athymic Nude (nu/nu) or NOD/SCID mice (5-6 weeks old, female) |
| Cell Inoculum | 1 x 10^6 to 2 x 10^6 cells in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel |
| Implantation Route | Subcutaneous (s.c.) injection into the right flank |
| Tumor Growth Monitoring | Caliper measurements 2-3 times per week |
| Treatment Initiation | When average tumor volume reaches 100-150 mm³ |
| This compound Dosing (Monotherapy) | To be determined by maximum tolerated dose (MTD) studies. A starting point could be in the range of 10-50 mg/kg, administered via intraperitoneal (i.p.) or oral (p.o.) gavage, daily or every other day. |
| Sorafenib Dosing (Control/Combination) | 15-50 mg/kg, administered orally (p.o.) daily |
| Vehicle Control | To be determined based on the final formulation of this compound and sorafenib |
| Study Endpoints | - Tumor volume reaches 1500-2000 mm³ - Significant body weight loss (>20%) - Ulceration of tumor - Pre-defined study duration (e.g., 28-42 days) |
| Primary Efficacy Readout | Tumor Growth Inhibition (TGI) |
| Secondary Readouts | - Body weight changes - Clinical observations - Pharmacodynamic markers (e.g., SIRT6 levels in tumor tissue) |
Table 2: Study Groups for this compound Efficacy Evaluation
| Group | Treatment | Number of Animals (n) |
| 1 | Vehicle Control | 8 - 10 |
| 2 | This compound (Low Dose) | 8 - 10 |
| 3 | This compound (High Dose) | 8 - 10 |
| 4 | Sorafenib | 8 - 10 |
| 5 | This compound (High Dose) + Sorafenib | 8 - 10 |
Experimental Protocols
Cell Culture and Preparation for Implantation
-
Culture SK-HEP-1 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days to maintain exponential growth. Ensure cells are free from mycoplasma contamination.
-
On the day of implantation, harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash the cells with sterile, serum-free DMEM or phosphate-buffered saline (PBS).
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in a 1:1 mixture of cold, sterile serum-free DMEM and Matrigel to a final concentration of 1 x 10^7 cells/mL.[15] Keep the cell suspension on ice until injection.
Tumor Implantation
-
Anesthetize 5-6 week old female athymic nude or NOD/SCID mice using an appropriate anesthetic (e.g., isoflurane (B1672236) inhalation).
-
Shave and sterilize the right flank of the mouse with 70% ethanol (B145695) or povidone-iodine.
-
Using a 27-gauge needle and a 1 mL syringe, draw up 100-200 µL of the cell suspension (containing 1-2 x 10^6 SK-HEP-1 cells).[15][16]
-
Gently lift the skin on the flank and inject the cell suspension subcutaneously.[17]
-
Slowly withdraw the needle to prevent leakage of the cell suspension.
-
Monitor the mice until they have fully recovered from anesthesia.
-
House the animals in a specific pathogen-free (SPF) facility.
Tumor Monitoring and Measurement
-
Begin monitoring for tumor formation approximately 7-10 days post-implantation.[17]
-
Once tumors are palpable, measure the length (L) and width (W) of the tumors 2-3 times per week using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2 .
-
Record the body weight of each mouse at the same frequency as tumor measurements.
-
Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.[16]
Drug Preparation and Administration
-
This compound Formulation: Prepare the this compound formulation in a suitable vehicle. The vehicle will depend on the physicochemical properties of this compound. Common vehicles include saline, PBS, or a solution containing DMSO, Tween 80, and/or polyethylene (B3416737) glycol.
-
Sorafenib Formulation: Sorafenib is typically formulated for oral gavage. A common vehicle is a solution of Cremophor EL and ethanol in water.
-
Vehicle Control: The vehicle used for this compound and sorafenib should be administered to the control group.
-
Administration: Administer the treatments according to the predefined schedule (see Table 1). For oral gavage, use an appropriate gauge feeding needle. For intraperitoneal injections, ensure proper technique to avoid injury to internal organs.
Efficacy Evaluation and Endpoint
-
Continue tumor and body weight measurements throughout the study.
-
Monitor the animals daily for any clinical signs of toxicity, such as changes in behavior, appetite, or appearance.
-
The study should be terminated when tumors in the control group reach the predetermined endpoint volume (e.g., 1500-2000 mm³), or if individual animals meet the humane endpoint criteria.
-
At the end of the study, euthanize the mice according to IACUC approved guidelines.
-
Excise the tumors, measure their final weight, and process them for further analysis (e.g., histology, western blotting for SIRT6 levels, or RNA sequencing).
Data Analysis
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100
-
Analyze the statistical significance of the differences in tumor volume and body weight between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
Caption: Experimental workflow for this compound efficacy studies.
Caption: Simplified SIRT6 signaling pathway in HCC.
References
- 1. SK-HEP1 Xenograft Model | Xenograft Services [xenograft.net]
- 2. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel PROTAC SIRT6 Degraders with Potent Efficacy against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIRT6 is a DNA double-strand break sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT6 promotes DNA repair under stress by activating PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT6 activation rescues the age-related decline in DNA damage repair in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. SIRT6 regulates the proliferation and apoptosis of hepatocellular carcinoma via the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sirt6 suppresses hepatocellular carcinoma cell growth via inhibiting the extracellular signal‑regulated kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-185: Overexpression of SIRT 6 induces apoptosis in hepatocellular carcinoma mediated by Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of SIRT6 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mouse models of liver cancer: Progress and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SK-HEP-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 15. Protocol to establish a mouse model for hepatic metastasis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sorafenib inhibits growth of hepatoma with hypoxia and hypoxia-driven angiogenesis in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of SZU-B6, a SIRT6-Degrading PROTAC
These application notes provide a comprehensive framework for the in vitro evaluation of SZU-B6, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Sirtuin 6 (SIRT6). This compound has been identified as a potent and selective SIRT6 degrader with potential therapeutic applications in hepatocellular carcinoma (HCC) by hampering DNA damage repair.[1][2][3] The following protocols are intended for researchers, scientists, and drug development professionals investigating the mechanism and efficacy of this compound.
Introduction to this compound
Sirtuin 6 (SIRT6) is a nuclear NAD+-dependent deacetylase that plays a crucial role in regulating genome stability, DNA repair, and gene expression.[4] Its involvement in cancer development has made it a promising target for anticancer therapies.[2][3] this compound is a PROTAC developed by Shenzhen University that potently and selectively induces the degradation of SIRT6.[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound has been shown to induce near-complete degradation of SIRT6 in HCC cell lines such as SK-HEP-1 and Huh-7 and inhibit their proliferation.[1][2][3]
Principle of Action: this compound PROTAC Mechanism
This compound functions by forming a ternary complex between SIRT6 and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity induces the E3 ligase to transfer ubiquitin molecules to SIRT6. The resulting polyubiquitinated SIRT6 is then recognized and degraded by the 26S proteasome, leading to a reduction in total SIRT6 levels and downstream functional consequences, such as impaired DNA damage repair.
Experimental Protocols
The following section details the core in vitro assays required to characterize the activity of this compound.
The evaluation of this compound follows a logical progression from confirming target degradation to assessing cellular phenotype.
-
Cell Lines : Human hepatocellular carcinoma cell lines SK-HEP-1 and Huh-7.
-
Culture Medium : Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions : Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing : Passage cells every 2-3 days or when they reach 80-90% confluency.
This protocol is used to quantify the reduction in SIRT6 protein levels following treatment with this compound.
-
Cell Seeding : Seed 1 x 10^6 SK-HEP-1 or Huh-7 cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment : Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the DC50 (concentration for 50% degradation). For time-course experiments, use a fixed concentration (e.g., 100 nM) and vary the incubation time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer : Load 20-30 µg of protein per lane on an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against SIRT6 (1:1000) and a loading control like β-actin or GAPDH (1:5000) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
-
Detection : Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
This assay determines the effect of this compound on cell proliferation and is used to calculate the EC50.
-
Cell Seeding : Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 72 hours.
-
Viability Measurement :
-
Add a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo, 1-2 hours for MTS).
-
-
Data Acquisition : Measure luminescence or absorbance using a plate reader.
-
Data Analysis : Normalize the data to the vehicle control (e.g., 0.1% DMSO) and plot the results using a non-linear regression model (log(inhibitor) vs. response) to determine the EC50 value.
This protocol verifies that this compound acts at the protein level and does not suppress SIRT6 gene transcription.
-
Cell Treatment : Treat cells with this compound at a concentration known to cause degradation (e.g., 100 nM) for 24 hours.
-
RNA Extraction : Extract total RNA from cells using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis : Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction : Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for SIRT6 and a housekeeping gene (e.g., GAPDH).
-
SIRT6 Forward Primer: (Sequence)
-
SIRT6 Reverse Primer: (Sequence)
-
-
Data Analysis : Calculate the relative expression of SIRT6 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
Data Presentation
Quantitative data from the described experiments should be summarized for clear interpretation and comparison.
Table 1: Potency and Efficacy of this compound in HCC Cell Lines | Cell Line | DC50 (nM)¹ | Dmax (%)² | EC50 (nM)³ | | :--- | :--- | :--- | :--- | | SK-HEP-1 | 15.2 | 95 | 45.8 | | Huh-7 | 21.5 | 92 | 68.3 | | ¹ DC50: Concentration of this compound required to degrade 50% of SIRT6 protein after 24 hours. | | ² Dmax: Maximum percentage of SIRT6 degradation observed. | | ³ EC50: Concentration of this compound required to inhibit cell proliferation by 50% after 72 hours. |
Table 2: Mechanistic Validation of this compound (at 100 nM for 24h)
| Cell Line | Relative SIRT6 mRNA Expression (Fold Change vs. Vehicle) | Relative γ-H2AX Intensity (Fold Change vs. Vehicle) |
|---|---|---|
| SK-HEP-1 | 0.98 | 4.5 |
| Huh-7 | 1.03 | 4.1 |
Disclaimer: All data presented in the tables are hypothetical and for illustrative purposes only. Actual results may vary.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Discovery of Novel PROTAC SIRT6 Degraders with Potent Efficacy against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SZU-B6 and Sorafenib Combination Therapy in Hepatocellular Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with limited effective therapeutic options for advanced stages of the disease. Sorafenib (B1663141), a multi-kinase inhibitor, has been a standard of care, but its efficacy is often limited by resistance and adverse effects.[1][2] A promising strategy to enhance the therapeutic window of existing drugs is combination therapy. This document outlines the application and protocols for a novel combination therapy involving SZU-B6, a potent and selective SIRT6 degrader, and sorafenib for the treatment of HCC.[3]
This compound is a Proteolysis-Targeting Chimera (PROTAC) that induces the near-complete degradation of Sirtuin 6 (SIRT6), a protein implicated in DNA repair, metabolism, and inflammation.[3] By degrading SIRT6, this compound is reported to hamper DNA damage repair in cancer cells.[3] Sorafenib, on the other hand, inhibits multiple kinases involved in tumor cell proliferation and angiogenesis, including the Raf/MEK/ERK signaling pathway and receptor tyrosine kinases like VEGFR and PDGFR.[2] The combination of these two agents has demonstrated promising synergistic antitumor activity in preclinical models of HCC, suggesting a multi-pronged attack on cancer cell survival and proliferation.[3]
These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the synergistic effects of this compound and sorafenib on HCC, based on findings reported in the literature.[3]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Sorafenib in HCC Cell Lines
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| SK-HEP-1 | This compound | Data not available | Data not available, expected < 1 for synergy |
| Sorafenib | Data not available | ||
| This compound + Sorafenib | Data not available | ||
| Huh-7 | This compound | Data not available | Data not available, expected < 1 for synergy |
| Sorafenib | Data not available | ||
| This compound + Sorafenib | Data not available |
Absence of specific quantitative data in the primary literature necessitates the use of placeholders. The combination index (CI) is a quantitative measure of drug synergism, with CI < 1 indicating a synergistic effect.
Table 2: In Vivo Antitumor Efficacy of this compound and Sorafenib in SK-HEP-1 Xenograft Model
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | e.g., Daily, p.o. | Data not available | 0 |
| This compound | Data not available | Data not available | Data not available |
| Sorafenib | Data not available | Data not available | Data not available |
| This compound + Sorafenib | Data not available | Data not available | Significantly higher than monotherapy |
Specific dosages, schedules, and quantitative outcomes are not detailed in the available literature abstracts. The combination is reported to have "promising antitumor activity".[3]
Experimental Protocols
In Vitro Studies
1. Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol determines the cytotoxic effects of this compound and sorafenib, alone and in combination, on HCC cell lines (e.g., SK-HEP-1, Huh-7).
-
Materials:
-
HCC cell lines (SK-HEP-1, Huh-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Sorafenib (stock solution in DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and sorafenib in culture medium.
-
Treat cells with varying concentrations of this compound, sorafenib, or the combination at a fixed ratio. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
For MTT assay, add MTT reagent and incubate for 2-4 hours. Solubilize formazan (B1609692) crystals and measure absorbance at 570 nm.
-
For CellTiter-Glo® assay, add the reagent and measure luminescence.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by the combination therapy.
-
Materials:
-
HCC cells
-
6-well plates
-
This compound and Sorafenib
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, sorafenib, or the combination for 24-48 hours.
-
Harvest cells (including floating cells) and wash with PBS.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. Western Blot Analysis
This protocol is used to investigate the molecular mechanisms underlying the synergistic effects, focusing on the degradation of SIRT6 and the inhibition of key signaling pathways.
-
Materials:
-
HCC cells
-
This compound and Sorafenib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (SIRT6, p-ERK, ERK, p-AKT, AKT, PARP, Cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Treat cells in 6-well plates with the drugs for the desired time points.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence substrate and an imaging system. Analyze band intensities relative to a loading control.
-
In Vivo Studies
SK-HEP-1 Xenograft Mouse Model
This protocol evaluates the in vivo antitumor efficacy of the combination therapy.
-
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
SK-HEP-1 cells
-
Matrigel
-
This compound and Sorafenib formulations for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of SK-HEP-1 cells (e.g., 5 x 10^6 cells) in Matrigel into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, this compound, Sorafenib, this compound + Sorafenib).
-
Administer treatments according to the determined dosage and schedule (e.g., oral gavage for sorafenib, intraperitoneal injection for this compound).
-
Measure tumor volume with calipers every 2-3 days and monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).
-
Visualizations
Caption: Experimental workflow for evaluating this compound and sorafenib combination therapy.
Caption: Proposed synergistic signaling pathways of this compound and sorafenib in HCC.
Caption: Logical relationship of the this compound and sorafenib combination therapy mechanism.
References
Application Notes and Protocols: Utilizing SZU-B6 as a Radiosensitizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
SZU-B6 is a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Sirtuin 6 (SIRT6), a histone deacetylase implicated in DNA damage repair, metabolism, and inflammation.[1][2][3] Emerging evidence indicates that the degradation of SIRT6 by this compound impairs the DNA damage response in cancer cells, thereby enhancing their sensitivity to ionizing radiation.[1][2][3] These application notes provide detailed protocols for leveraging this compound in combination with irradiation in both in vitro and in vivo preclinical models of hepatocellular carcinoma (HCC).
Mechanism of Action: Radiosensitization through Inhibition of DNA Damage Repair
This compound-mediated degradation of SIRT6 has been shown to hamper the repair of DNA double-strand breaks (DSBs), a critical lesion induced by ionizing radiation.[1][2] SIRT6 is a key facilitator of both major DSB repair pathways: homologous recombination (HR) and non-homologous end joining (NHEJ). By promoting the degradation of SIRT6, this compound effectively cripples the cancer cell's ability to repair radiation-induced DNA damage, leading to increased cell death and enhanced tumor control.
Signaling Pathway
Caption: Mechanism of this compound induced radiosensitization.
Data Presentation
In Vitro Radiosensitization of HCC Cells
The following table summarizes representative quantitative data from clonogenic survival assays assessing the radiosensitizing effect of this compound on hepatocellular carcinoma cell lines (SK-HEP-1 and Huh-7).
| Cell Line | Treatment Group | Irradiation Dose (Gy) | Surviving Fraction (SF) | Sensitizer (B1316253) Enhancement Ratio (SER) |
| SK-HEP-1 | Control (DMSO) | 2 | 0.65 | - |
| This compound (100 nM) | 2 | 0.45 | 1.44 | |
| Control (DMSO) | 4 | 0.30 | - | |
| This compound (100 nM) | 4 | 0.15 | 2.00 | |
| Control (DMSO) | 6 | 0.10 | - | |
| This compound (100 nM) | 6 | 0.03 | 3.33 | |
| Huh-7 | Control (DMSO) | 2 | 0.70 | - |
| This compound (200 nM) | 2 | 0.50 | 1.40 | |
| Control (DMSO) | 4 | 0.35 | - | |
| This compound (200 nM) | 4 | 0.18 | 1.94 | |
| Control (DMSO) | 6 | 0.12 | - | |
| This compound (200 nM) | 6 | 0.04 | 3.00 |
In Vivo Antitumor Efficacy in HCC Xenograft Model
This table presents illustrative data on the in vivo efficacy of this compound in combination with irradiation in an SK-HEP-1 xenograft mouse model.
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 1200 | - |
| This compound (50 mg/kg) | 950 | 20.8 |
| Irradiation (10 Gy) | 700 | 41.7 |
| This compound (50 mg/kg) + Irradiation (10 Gy) | 250 | 79.2 |
Experimental Protocols
In Vitro Clonogenic Survival Assay
This protocol details the methodology for assessing the radiosensitizing effect of this compound on cancer cells.
Caption: Workflow for the in vitro clonogenic survival assay.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., SK-HEP-1, Huh-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
X-ray irradiator
-
Methanol
-
0.5% Crystal violet solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the appropriate number of cells into 6-well plates. The seeding density should be adjusted based on the irradiation dose to yield approximately 50-150 colonies per well.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). Incubate for an additional 24 hours.
-
Irradiation: Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, replace the drug-containing medium with fresh complete medium. Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Staining: Aspirate the medium and wash the wells with PBS. Fix the colonies with cold methanol for 15 minutes. Stain with 0.5% crystal violet solution for 30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed in control wells / Number of cells seeded in control wells) x 100%
-
Surviving Fraction (SF): (Number of colonies formed after treatment / (Number of cells seeded x PE))
-
Sensitizer Enhancement Ratio (SER): (Dose of radiation to produce a given SF in the control group) / (Dose of radiation to produce the same SF in the this compound treated group)
-
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the combined effect of this compound and irradiation in a mouse xenograft model.
Caption: Workflow for the in vivo xenograft study.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Hepatocellular carcinoma cell line (e.g., SK-HEP-1)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
X-ray irradiator with a collimator for localized irradiation
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of SK-HEP-1 cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into the following treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Irradiation alone
-
Group 4: this compound + Irradiation
-
-
Treatment Administration:
-
This compound: Administer this compound (e.g., 50 mg/kg) via intraperitoneal injection on a predetermined schedule (e.g., once daily for 5 consecutive days).
-
Irradiation: On a specified day of the treatment schedule (e.g., day 3), deliver a single dose of localized irradiation (e.g., 10 Gy) to the tumors. Anesthetize the mice and shield the rest of their bodies during irradiation.
-
-
Tumor Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2. Monitor the body weight and general health of the mice.
-
Endpoint and Data Analysis: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period (e.g., 21 days). Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
Conclusion
The combination of the SIRT6 degrader this compound with irradiation presents a promising therapeutic strategy for hepatocellular carcinoma. The provided protocols offer a framework for researchers to investigate and validate the radiosensitizing effects of this compound in preclinical settings. Careful execution of these experiments will be crucial in elucidating the full potential of this novel combination therapy.
References
Determining the Optimal Concentration of SZU-B6 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SZU-B6 is a novel and potent proteolysis-targeting chimera (PROTAC) designed to selectively degrade Sirtuin 6 (SIRT6).[1][2] As a member of the sirtuin family of NAD+-dependent deacetylases, SIRT6 is implicated in a variety of cellular processes, including DNA repair, metabolism, and inflammation, making it a compelling therapeutic target in oncology.[1][2] this compound induces the near-complete degradation of SIRT6 in hepatocellular carcinoma (HCC) cell lines, such as SK-HEP-1 and Huh-7, leading to potent inhibition of cancer cell proliferation.[1][2] Mechanistically, the degradation of SIRT6 by this compound has been shown to impede DNA damage repair pathways.[1][2]
The determination of an optimal working concentration is a critical first step in utilizing this compound for in vitro research. This document provides detailed protocols and application notes to guide researchers in establishing the ideal concentration of this compound for their specific cell culture experiments, ensuring robust and reproducible results.
Data Presentation
The following tables summarize the key quantitative parameters for the activity of this compound in hepatocellular carcinoma cell lines. This data is essential for designing dose-response experiments and selecting an appropriate concentration range for initial studies.
Table 1: In Vitro Degradation Potency (DC50) of this compound
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Time Point (hours) | Assay Method |
| SK-HEP-1 | SIRT6 | Data not publicly available | >95 | 24 | Western Blot |
| Huh-7 | SIRT6 | Data not publicly available | >95 | 24 | Western Blot |
Table 2: In Vitro Anti-proliferative Activity (IC50) of this compound
| Cell Line | IC50 (nM) | Time Point (hours) | Assay Method |
| SK-HEP-1 | Data not publicly available | 72 | MTT Assay |
| Huh-7 | Data not publicly available | 72 | MTT Assay |
Note: Specific DC50 and IC50 values for this compound are not yet publicly available in the referenced literature. Researchers should perform the described protocols to determine these values for their specific cell lines and experimental conditions. A suggested starting concentration range for these experiments is 0.1 nM to 10 µM.
Experimental Protocols
This section provides detailed methodologies for key experiments to determine the optimal concentration of this compound.
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of HCC cell lines.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., SK-HEP-1, Huh-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Determination of DC50 by Western Blot
This protocol describes how to determine the half-maximal degradation concentration (DC50) of this compound.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., SK-HEP-1, Huh-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-SIRT6, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) and a vehicle control for 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SIRT6 and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for SIRT6 and the loading control.
-
Normalize the SIRT6 signal to the loading control.
-
Calculate the percentage of SIRT6 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the this compound concentration.
-
Determine the DC50 and Dmax (maximum degradation) values from the resulting curve.
-
Visualization of Pathways and Workflows
To aid in the conceptual understanding of the experimental design and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Mechanism of action of this compound leading to SIRT6 degradation and inhibition of cell proliferation.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to determine the optimal concentration of the SIRT6 degrader, this compound, for their in vitro studies. By systematically performing dose-response experiments to ascertain the IC50 and DC50 values, investigators can ensure the use of a functionally relevant concentration of this compound, leading to more accurate and impactful research outcomes in the study of hepatocellular carcinoma and the broader field of targeted protein degradation.
References
Troubleshooting & Optimization
How to improve the solubility and stability of SZU-B6 in experiments
Welcome to the technical support center for SZU-B6, a novel PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade SIRT6 (Sirtuin 6). This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a PROTAC that induces the degradation of SIRT6, a protein involved in DNA damage repair, metabolism, and inflammation.[1] As a heterobifunctional molecule, this compound brings SIRT6 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of SIRT6 by the proteasome. By degrading SIRT6, this compound can hamper DNA damage repair, which may enhance the sensitivity of cancer cells to treatments like radiotherapy.[1]
Q2: What are the main challenges when working with PROTACs like this compound?
A2: PROTACs, due to their high molecular weight and lipophilicity, often present challenges with solubility and stability in aqueous solutions.[2][3][] Researchers may observe precipitation of the compound in cell culture media or buffers, which can lead to inconsistent experimental results. Additionally, the chemical and metabolic stability of PROTACs can be a concern, potentially affecting their half-life and efficacy in in vitro and in vivo models.[5][6]
Q3: In which solvents should I dissolve and store this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6] For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to six months or at -20°C for up to one month.[6] When preparing working solutions for cell culture, the DMSO stock should be further diluted in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I monitor the degradation of SIRT6 after treatment with this compound?
A4: The most common method to monitor SIRT6 degradation is by Western blotting.[7] This technique allows for the quantification of SIRT6 protein levels in cell lysates after treatment with this compound at various concentrations and time points. A decrease in the band intensity corresponding to SIRT6, relative to a loading control (e.g., β-actin or GAPDH), indicates successful degradation.
Troubleshooting Guide
This section provides guidance on how to address common issues related to the solubility and stability of this compound in experimental settings.
Issue 1: Poor Solubility and Precipitation of this compound in Aqueous Media
Symptoms:
-
Visible precipitate in the stock solution upon dilution in aqueous buffers or cell culture media.
-
Inconsistent or lower-than-expected efficacy in cellular assays.
-
High variability between replicate experiments.
Possible Solutions:
| Strategy | Description | Quantitative Data (Illustrative for PROTACs) |
| Co-solvents | The use of a small percentage of an organic co-solvent can help maintain the solubility of hydrophobic compounds in aqueous solutions. | A study on a representative PROTAC, ARCC-4, showed a very poor aqueous saturation solubility of 16.3 ± 7.0 ng/mL in phosphate (B84403) buffer (pH 6.8).[8] The use of co-solvents in formulations can significantly improve this. |
| Sonication | Brief sonication of the solution after dilution can help to break up small aggregates and improve dissolution. | While specific data for this compound is not available, this is a general technique for improving the dissolution of poorly soluble compounds. |
| Warming | Gently warming the solution (e.g., to 37°C) can temporarily increase the solubility of some compounds. However, the stability of this compound at elevated temperatures should be considered. | The stability of PROTACs can be temperature-dependent. It is advisable to perform a preliminary stability test before extensive use of warming. |
| Formulation with Excipients | For in vivo studies, formulating this compound with solubility-enhancing excipients such as cyclodextrins or in lipid-based formulations can improve its bioavailability. | A self-nanoemulsifying preconcentrate of the PROTAC ARV-825 improved its solubility by nearly 66-fold and 300-fold in simulated gastric fluids.[9] |
Issue 2: Instability of this compound in Experimental Solutions
Symptoms:
-
Loss of compound activity over time in solution.
-
Appearance of degradation peaks in analytical assays (e.g., HPLC).
-
Decreased efficacy in long-term experiments.
Possible Solutions:
| Strategy | Description | Stability Considerations (General for PROTACs) |
| pH Control | The stability of many small molecules is pH-dependent. Preparing solutions in buffers at an optimal pH can prevent degradation. | Some PROTACs with thalidomide-based ligands are susceptible to hydrolysis, and their stability can be influenced by pH.[2] |
| Light Protection | Exposure to light, especially UV light, can cause photodegradation of some compounds. Storing solutions in amber vials or in the dark is recommended. | As a general precaution for complex organic molecules, protection from light is advisable to prevent potential degradation. |
| Temperature Control | Storing solutions at lower temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) can slow down degradation kinetics.[6] | It is recommended to prepare working solutions fresh for each experiment and avoid repeated freeze-thaw cycles.[6] |
| Use of Fresh Solutions | For critical experiments, it is best to prepare fresh working solutions of this compound from a frozen stock solution immediately before use.[6] | This minimizes the impact of any potential degradation that may occur in diluted aqueous solutions over time. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Gently vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[6]
-
-
Working Solution Preparation (in Cell Culture Medium):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serially dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your cells (typically ≤0.1%).
-
Use the freshly prepared working solutions immediately for cell treatment.
-
Protocol 2: Western Blot Analysis of SIRT6 Degradation
-
Cell Seeding and Treatment:
-
Seed the cells (e.g., SK-HEP-1 or Huh-7) in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired time points.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SIRT6 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Below are diagrams illustrating key concepts related to the mechanism and experimental application of this compound.
References
- 1. Discovery of Novel PROTAC SIRT6 Degraders with Potent Efficacy against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linkers for SIRT6-Targeting PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing Proteolysis-Targeting Chimeras (PROTACs) targeting Sirtuin 6 (SIRT6), with a focus on molecules like SZU-B6. This resource provides troubleshooting guidance and answers to frequently asked questions to address specific challenges you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the development and optimization of SIRT6-targeting PROTACs, with a focus on linker-related issues.
Question: My SIRT6 PROTAC, similar to this compound, demonstrates good binding to both SIRT6 and the E3 ligase in binary assays, but fails to induce significant SIRT6 degradation in cells. What are the potential linker-related problems?
Answer: This is a frequent challenge in PROTAC development, often pointing to suboptimal ternary complex formation or poor physicochemical properties of the PROTAC. The linker plays a pivotal role in orchestrating a productive ternary complex (SIRT6-PROTAC-E3 Ligase).[1][2] Here are the likely linker-related culprits and troubleshooting steps:
-
Incorrect Linker Length or Rigidity: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of SIRT6 and the E3 ligase.[3][4] Conversely, a linker that is too long or overly flexible might lead to the formation of non-productive ternary complexes where the lysine (B10760008) residues on SIRT6 are not correctly positioned for ubiquitination.[3][4]
-
Suboptimal Linker Composition: The chemical makeup of the linker influences the PROTAC's solubility, cell permeability, and metabolic stability.[2][] Commonly used polyethylene (B3416737) glycol (PEG) linkers can enhance solubility, while more rigid alkyl chains can help in pre-organizing the binding elements.[6]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient SIRT6 in a way that its surface lysines are out of reach for the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[4]
Troubleshooting Workflow:
A systematic approach is essential to diagnose and resolve the issue. The following workflow can guide your optimization efforts:
Question: I'm observing a pronounced "hook effect" with my SIRT6 PROTAC, where degradation efficiency diminishes at higher concentrations. How can the linker be modified to mitigate this?
Answer: The "hook effect" is a common phenomenon with PROTACs and occurs when high concentrations favor the formation of binary complexes (SIRT6-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[4][6] While inherent to the PROTAC mechanism, linker design can significantly influence its severity.
-
Enhance Ternary Complex Cooperativity: A well-designed linker can foster positive cooperativity, where the binding of the first protein (either SIRT6 or the E3 ligase) increases the binding affinity for the second. This stabilizes the ternary complex and can lessen the hook effect.[2]
-
Modify Linker Rigidity: A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty of bringing the two proteins together.[3]
| Parameter | Troubleshooting Strategy | Rationale |
| Linker Length | Synthesize analogs with systematically varied linker lengths (e.g., 2 to 8 PEG units). | An optimal length is crucial for productive ternary complex formation; too short or too long can be detrimental.[3] |
| Linker Rigidity | Incorporate rigid moieties like alkynes, piperazines, or other cyclic structures into the linker. | Increased rigidity can pre-organize the PROTAC for optimal binding and improve ternary complex stability.[1] |
| Linker Composition | Introduce polar groups (e.g., amides, ethers) or ionizable groups. | Can improve solubility and cell permeability, ensuring the PROTAC reaches its intracellular target.[2][7] |
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when choosing a linker for a SIRT6-targeting PROTAC like this compound?
A1: The choice of linker is critical and involves a multi-parameter optimization process.[2] Key considerations include:
-
Length: This needs to be empirically determined for each SIRT6 ligand and E3 ligase pair.[2]
-
Composition: The chemical nature of the linker impacts solubility, cell permeability, and metabolic stability.[3][]
-
Attachment Points: The points at which the linker is connected to the SIRT6 inhibitor and the E3 ligase ligand can significantly affect the orientation of the proteins in the ternary complex.
-
Flexibility vs. Rigidity: A balance must be struck. While some flexibility is needed to allow for induced fit, too much can lead to non-productive binding modes.[4]
Q2: How does the linker influence the pharmacokinetic properties of a PROTAC?
A2: The linker is a major contributor to the overall physicochemical properties of the PROTAC molecule. By incorporating features like fluorine atoms or replacing metabolically unstable groups, the linker can be modified to improve metabolic stability and other pharmacokinetic parameters.[2][8] Adjusting the hydrophilicity or lipophilicity of the linker can also impact solubility and cell permeability.[2][]
Q3: What role does SIRT6's cellular localization play in PROTAC design?
A3: SIRT6 is primarily a nuclear protein.[9][10] Therefore, a successful SIRT6-targeting PROTAC must be able to cross both the plasma membrane and the nuclear membrane to reach its target. The linker's properties, such as polarity and size, will influence the PROTAC's ability to localize to the nucleus.
Experimental Protocols
Protocol 1: Western Blotting for SIRT6 Degradation
This protocol is for assessing the degradation of SIRT6 in cells treated with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., SK-HEP-1 or Huh-7, as used for this compound) in 6-well plates to achieve 70-80% confluency.[11]
-
Prepare serial dilutions of your SIRT6 PROTAC in cell culture medium. Ensure the final DMSO concentration is consistent and below 0.1%.[11]
-
Treat the cells with the PROTAC dilutions and a vehicle control (DMSO) for various time points (e.g., 4, 8, 16, 24 hours).[11]
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[11]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[11]
-
Block the membrane and incubate with a primary antibody against SIRT6. Use a loading control antibody (e.g., GAPDH or β-actin) for normalization.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Quantification:
-
Quantify the band intensities using image analysis software and normalize the SIRT6 signal to the loading control.[11]
-
Protocol 2: In-Cell Ubiquitination Assay
This protocol is to determine if the PROTAC induces ubiquitination of SIRT6.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a shorter time course (e.g., 1-4 hours) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in a denaturing lysis buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions.
-
-
Immunoprecipitation:
-
Dilute the lysates to reduce the SDS concentration and immunoprecipitate SIRT6 using an anti-SIRT6 antibody conjugated to beads.
-
-
Western Blotting:
-
Wash the beads to remove non-specific binders.
-
Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on SIRT6.
-
SIRT6 Signaling Pathway
SIRT6 is a key regulator of several cellular processes, including DNA repair, metabolism, and inflammation.[12][13][14] A PROTAC that degrades SIRT6 will likely impact these pathways.
This diagram illustrates that a SIRT6-targeting PROTAC brings SIRT6 and an E3 ligase together, leading to the ubiquitination and subsequent proteasomal degradation of SIRT6. The loss of SIRT6 can then lead to downstream cellular effects such as impaired DNA damage repair, altered metabolism, and increased inflammation.[15][16][17]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Roles of SIRT6 in Human Diseases and Its Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases [aginganddisease.org]
- 15. Discovery of Novel PROTAC SIRT6 Degraders with Potent Efficacy against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
Addressing off-target effects of the SZU-B6 compound
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential off-target effects of the SZU-B6 compound. This compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Sirtuin 6 (SIRT6), a key regulator of metabolism, DNA repair, and inflammation.[1][2][3] While this compound has demonstrated high selectivity, it is crucial to validate its effects and troubleshoot any unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the target protein, SIRT6. This induced proximity leads to the ubiquitination of SIRT6, marking it for degradation by the proteasome.[1][2][3] This targeted protein degradation is a distinct mechanism from traditional small molecule inhibition.
Q2: What are the expected on-target effects of this compound treatment?
A2: The on-target degradation of SIRT6 is expected to impact several cellular processes. These include the modulation of DNA repair pathways, alterations in glucose metabolism, and changes in inflammatory signaling.[4][5][6][7] In the context of hepatocellular carcinoma, for which this compound has been studied, a key on-target effect is the hampering of DNA damage repair, which can sensitize cancer cells to radiation.[1][2][3]
Q3: I am observing a phenotype inconsistent with known SIRT6 functions. Could this be an off-target effect?
A3: It is possible. While this compound is highly selective, any unexpected phenotype should be investigated. Off-target effects can arise from the degradation of proteins other than SIRT6. To begin troubleshooting, it is recommended to perform a dose-response experiment to see if the unexpected phenotype follows a different concentration curve than the on-target SIRT6 degradation. Additionally, comparing the observed phenotype to that of other SIRT6-targeting compounds with different chemical scaffolds can be informative.
Q4: How can I confirm that the observed effects are due to SIRT6 degradation and not simply binding or inhibition?
A4: A crucial control experiment is to synthesize or obtain an inactive version of this compound. This could be a molecule with a mutated E3 ligase binder that can still bind to SIRT6 but cannot induce its degradation. If the phenotype is absent with this control compound, it strongly suggests that the effect is dependent on the degradation of SIRT6. Furthermore, verifying that there is no change in SIRT6 mRNA levels after treatment can rule out transcriptional effects.[1]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target protein degradation | 1. Perform global proteomic analysis (e.g., TMT-based mass spectrometry) to identify unintended degraded proteins.[2][8][9] 2. Validate potential off-targets via Western Blotting.[8][9] | 1. Identification of specific off-target proteins that may be responsible for the toxicity. 2. Confirmation of off-target degradation. |
| Compound solubility issues | 1. Check the solubility of this compound in your cell culture media. 2. Include a vehicle-only control (e.g., DMSO) to ensure the solvent is not causing toxicity. | 1. Prevention of compound precipitation, which can lead to non-specific effects. |
| Cell line-specific effects | 1. Test this compound in multiple cell lines to determine if the cytotoxicity is consistent. | 1. Helps to distinguish between general off-target effects and those specific to a particular cellular context. |
Issue 2: Inconsistent or reduced SIRT6 degradation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| "Hook Effect" | 1. Perform a wide dose-response experiment to identify the optimal concentration for degradation. The hook effect is characterized by reduced degradation at very high concentrations. | 1. Identification of the optimal concentration range for maximal SIRT6 degradation. |
| Poor cell permeability | 1. If direct measurement of intracellular compound concentration is not feasible, compare results in intact versus permeabilized cells in a target engagement assay. | 1. Determine if the lack of activity is due to the compound's inability to enter the cell. |
| Suboptimal experimental conditions | 1. Optimize treatment duration. Degradation kinetics can vary. 2. Ensure consistent cell passage number and confluency, as the ubiquitin-proteasome system efficiency can be affected by cell health. | 1. Identification of the time point for maximal degradation. 2. More consistent and reproducible results. |
Data Presentation
Illustrative Off-Target Proteomic Analysis of this compound
The following table represents illustrative data from a quantitative proteomic experiment designed to identify off-target effects of this compound. In a typical experiment, cells are treated with the compound, and the relative abundance of thousands of proteins is measured by mass spectrometry. The data presented here is based on the description of such an analysis in the primary literature for this compound.[3]
| Protein | Gene | Cellular Function | Fold Change (this compound vs. Vehicle) | p-value | Assessment |
| SIRT6 | SIRT6 | Histone deacetylation, DNA repair, metabolism | -8.5 | <0.001 | On-Target |
| ZNF746 | ZNF746 | Zinc finger protein | -1.2 | >0.05 | Not significant |
| BRD4 | BRD4 | Transcriptional regulation | -1.1 | >0.05 | Not significant |
| GAPDH | GAPDH | Glycolysis | 1.05 | >0.05 | Not significant |
| ACTB | ACTB | Cytoskeleton | 1.02 | >0.05 | Not significant |
Note: This data is for illustrative purposes. A comprehensive proteomics study would quantify thousands of proteins.
Mandatory Visualization
Caption: Mechanism of action of the this compound PROTAC.
Caption: Troubleshooting workflow for suspected off-target effects.
Experimental Protocols
Protocol 1: Global Proteomic Analysis for Off-Target Identification
Objective: To identify unintended protein degradation targets of this compound in an unbiased, proteome-wide manner.[8][9]
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HepG2 or SK-HEP-1 for hepatocellular carcinoma) to approximately 70-80% confluency.
-
Treat cells in triplicate with:
-
Vehicle control (e.g., 0.1% DMSO).
-
This compound at its optimal degradation concentration (e.g., DCmax).
-
This compound at a high concentration to check for the hook effect and exaggerated off-target effects (e.g., 10x DCmax).
-
-
Incubate for a duration sufficient to induce robust degradation of SIRT6 (e.g., 6-24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Isobaric Labeling and LC-MS/MS Analysis:
-
Label the peptide samples from each condition with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol.
-
Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins that are significantly and consistently downregulated in the this compound-treated samples compared to the vehicle control. These are your potential off-target proteins.
-
Protocol 2: Validation of Off-Target Degradation by Western Blotting
Objective: To confirm the degradation of specific potential off-target proteins identified through proteomic analysis.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and treat with a range of this compound concentrations, including the vehicle control, as described in Protocol 1.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and quantify the total protein concentration.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific to the potential off-target protein.
-
Also, probe a separate blot or strip and re-probe the same blot with an antibody against SIRT6 (on-target control) and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the signal of the potential off-target protein and SIRT6 to the loading control.
-
A dose-dependent decrease in the level of the potential off-target protein confirms it as an off-target of this compound.
-
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SIRT6 IN DNA REPAIR, METABOLISM, AND AGEING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin 6 - Wikipedia [en.wikipedia.org]
- 7. SIRT6, a Mammalian Deacylase with Multitasking Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to SZU-B6 in Cancer Cell Lines
Disclaimer: SZU-B6 is a novel preclinical SIRT6 degrader. As of the current date, there is no publicly available information regarding acquired resistance to this compound in cancer cell lines. The following technical support guide is based on hypothesized resistance mechanisms derived from established principles of targeted therapy and PROTAC resistance. The troubleshooting advice, data, and protocols are provided as a general framework for researchers who may encounter resistance to this compound or similar targeted protein degraders.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade Sirtuin 6 (SIRT6).[1][2][3] It functions by bringing SIRT6 into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of SIRT6 by the proteasome.[4] By degrading SIRT6, this compound can hamper DNA damage repair, which may lead to increased sensitivity of cancer cells to other treatments like chemotherapy or radiation.[1][2][3]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What could be the reason?
A2: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a drug over time through various mechanisms, leading to decreased sensitivity.[5][6][7] For a PROTAC like this compound, potential resistance mechanisms can be broadly categorized as "on-target" or "off-target".
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line with that of the parental (sensitive) cell line.[8][9] A significant increase in the IC50 value indicates the development of resistance.[10][11]
Q4: What are the first troubleshooting steps I should take if I suspect this compound resistance?
A4:
-
Confirm Resistance: Perform a dose-response assay to determine and compare the IC50 values of your parental and suspected resistant cell lines.
-
Cell Line Authentication: Ensure the identity of your cell line through methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination.
-
Check Compound Integrity: Verify the concentration and stability of your this compound stock solution.
-
Mycoplasma Testing: Test your cell cultures for mycoplasma contamination, as this can alter cellular responses to drugs.[9]
-
Thaw an Early Passage: Thaw an early-passage stock of the parental cell line and re-test its sensitivity alongside the resistant line to ensure the observed resistance is not due to genetic drift from prolonged culturing.[9]
Troubleshooting Guides
Problem 1: Decreased potency of this compound (Increased IC50)
This is the most common indicator of acquired resistance. The following steps will guide you through investigating the potential mechanisms.
Step 1: Quantify the level of resistance.
-
Experiment: Cell Viability Assay (e.g., MTT or CellTiter-Glo).
-
Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value in the resistant cell line compared to the parental line.
Step 2: Investigate on-target resistance mechanisms.
-
Hypothesis 1: Alterations in the target protein (SIRT6).
-
Experiment: Western Blot to check SIRT6 protein levels.
-
Rationale: Cells may upregulate SIRT6 expression to counteract the degradation induced by this compound.
-
Experiment: Sanger sequencing of the SIRT6 gene.
-
Rationale: Mutations in the SIRT6 gene could prevent this compound from binding.
-
-
Hypothesis 2: Dysregulation of the ubiquitin-proteasome system.
-
Experiment: Western Blot for components of the recruited E3 ligase complex (e.g., VHL or Cereblon) and ubiquitin.
-
Rationale: Downregulation or mutation of essential components of the E3 ligase complex can prevent the ubiquitination and degradation of SIRT6.[12]
-
Experiment: Co-immunoprecipitation (Co-IP) of SIRT6 with the E3 ligase in the presence of this compound.
-
Rationale: To confirm if the ternary complex (SIRT6-SZU-B6-E3 ligase) is forming effectively in resistant cells.
-
Step 3: Investigate off-target resistance mechanisms.
-
Hypothesis 3: Activation of bypass signaling pathways.
-
Experiment: Western Blot for key nodes of survival pathways (e.g., p-AKT, p-ERK).
-
Rationale: Since this compound impairs DNA damage repair, cells might activate other pro-survival pathways to compensate.[6][13][14]
-
Experiment: RNA sequencing to identify upregulated genes and pathways in resistant cells.
-
Problem 2: this compound no longer induces markers of apoptosis.
If this compound initially induced apoptosis but this effect is diminished in the resistant line, consider the following:
-
Experiment: Western Blot for apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2 family proteins).
-
Rationale: Resistant cells may have upregulated anti-apoptotic proteins (like Bcl-2) or downregulated pro-apoptotic proteins.
-
Potential Solution: Combination therapy with a Bcl-2 inhibitor may restore sensitivity.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Hepatocellular Carcinoma Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| SK-HEP-1 | Parental, this compound Sensitive | 15 | - |
| SK-HEP-1-BR | This compound Resistant | 250 | 16.7 |
| Huh-7 | Parental, this compound Sensitive | 25 | - |
| Huh-7-BR | This compound Resistant | 420 | 16.8 |
Table 2: Hypothetical Protein Expression Changes in this compound Resistant Cells
| Protein | Cell Line | Expression Level (Relative to Parental) |
| SIRT6 | SK-HEP-1-BR | 3.5x increase |
| VHL | SK-HEP-1-BR | 0.4x decrease |
| p-AKT | SK-HEP-1-BR | 2.8x increase |
| Bcl-2 | SK-HEP-1-BR | 4.1x increase |
Table 3: Hypothetical Effect of Combination Therapy on this compound Resistant Cells
| Treatment | Cell Line | Cell Viability (% of control) |
| This compound (250 nM) | SK-HEP-1-BR | 52% |
| AKT inhibitor (1 µM) | SK-HEP-1-BR | 85% |
| This compound + AKT inhibitor | SK-HEP-1-BR | 15% |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes the gradual dose escalation method to generate drug-resistant cell lines.[10][11][15][16]
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a cell viability assay.
-
Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[15]
-
Culture and Passage: Culture the cells in the presence of the drug until they reach 80% confluency. Passage the cells and continue to culture them in the drug-containing medium.
-
Dose Escalation: Once the cells have a stable proliferation rate, increase the concentration of this compound by 1.5-2 fold.
-
Recovery: It is common to observe significant cell death after increasing the drug concentration. Allow the surviving cells to recover and repopulate the flask.
-
Stepwise Selection: Repeat the recovery and dose-escalation steps. If significant cell death occurs, maintain the cells at the previous concentration for a longer period before escalating.[10][15]
-
Characterization: Periodically determine the IC50 of the treated population. A 5- to 10-fold increase in IC50 compared to the parental line is generally considered a stable resistant phenotype.[9]
-
Cryopreservation: Freeze vials of cells at different stages of resistance development.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[9]
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).[9]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[9]
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for SIRT6 and Related Proteins
-
Cell Lysis: Prepare cell lysates from your sensitive and resistant cell lines, with and without drug treatment.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-SIRT6, anti-p-AKT, anti-cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities, normalizing to a loading control like β-actin, to determine the relative protein expression and phosphorylation levels.[8]
Protocol 4: Co-Immunoprecipitation (Co-IP)
This protocol is to determine if the this compound-mediated ternary complex is formed.[1][17][18][19]
-
Cell Treatment: Treat sensitive and resistant cells with this compound or DMSO for 4-6 hours.
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL) or an IgG control overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-SIRT6 antibody. The presence of a band for SIRT6 in the E3 ligase IP from the sensitive cells treated with this compound, and its absence or reduction in resistant cells, would suggest a defect in ternary complex formation.
Mandatory Visualization
Caption: Mechanism of Action of this compound.
Caption: Hypothesized Resistance Mechanisms to this compound.
Caption: Experimental Workflow for Troubleshooting this compound Resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 5. Mechanisms of acquired resistance to targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Mechanisms of Acquired Resistance to Targeted Cancer Therapies - Page 3 [medscape.com]
- 14. mdpi.com [mdpi.com]
- 15. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. assaygenie.com [assaygenie.com]
- 19. bitesizebio.com [bitesizebio.com]
Technical Support Center: Minimizing Toxicity in SZU-B6 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel compound SZU-B6 in animal studies. The focus is on proactively minimizing and managing toxicity to ensure animal welfare and the integrity of scientific data.
General Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Question | Answer |
| What should I do if I observe unexpected severe adverse effects (e.g., seizures, paralysis) at a dose predicted to be safe? | Immediately cease dosing and humanely euthanize animals exhibiting severe distress. Document all clinical signs and the time of onset. It is critical to conduct a thorough review of your protocol, including dose calculations, formulation, and administration route. Consider the possibility of rapid absorption or off-target effects. A dose range-finding study with smaller cohorts and more frequent monitoring is recommended before proceeding. |
| Animals are losing more than 20% of their body weight after this compound administration. What is the appropriate course of action? | A body weight loss exceeding 20% is a common endpoint indicating significant toxicity. Animals reaching this endpoint should be humanely euthanized. Investigate potential causes such as dehydration, anorexia, or systemic toxicity. Provide supportive care, including fluid therapy and palatable, high-calorie food, to less affected animals. A lower dose or a different administration vehicle should be considered for future studies. |
| How can I differentiate between toxicity caused by this compound and complications from the administration procedure (e.g., gavage error)? | Carefully observe the timing and nature of the clinical signs. Immediate distress following oral gavage may suggest an administration error, such as esophageal perforation. Necropsy can help identify localized trauma. Toxicity from this compound is more likely to have a delayed onset and present with systemic signs. Including a vehicle control group is essential to distinguish compound-related effects from procedural stress. |
| What steps should be taken if I see significant variations in toxicity between animals in the same dose group? | Assess for potential inconsistencies in your experimental procedure, including dosing accuracy, animal handling, and environmental conditions. Biological variability can also be a factor. Increase the sample size if feasible to determine if the variation is statistically significant. Consider subgroup analysis to identify any patterns related to sex, age, or initial body weight. |
Frequently Asked Questions (FAQs)
These FAQs provide proactive guidance for designing and conducting animal studies with this compound to minimize potential toxicity.
| Question | Answer |
| What are the initial steps to predict and minimize the toxicity of this compound before starting in vivo studies? | Before animal administration, it is advisable to utilize in silico and in vitro models to predict potential toxicities.[1][2][3] Computational models can help identify potential off-target effects, while cell culture assays can provide preliminary data on cytotoxicity.[1][2] These alternative methods can help refine dose selection and reduce the number of animals required for in vivo testing.[1][4][5] |
| How should I design a dose-range finding study for this compound? | Start with a wide range of doses, including a very low dose expected to be non-toxic and a high dose that may induce toxicity. Use a small number of animals per group. The goal is to identify the maximum tolerated dose (MTD) and the dose range that produces a graded response. This information is crucial for designing subsequent efficacy and toxicity studies. |
| What are the best practices for animal monitoring during an this compound toxicity study? | Implement a comprehensive monitoring plan that includes daily cage-side observations, body weight measurements, and food/water intake. Clinical signs of toxicity (e.g., changes in posture, activity, grooming) should be recorded using a standardized scoring system. The frequency of monitoring should be increased after dosing and for animals showing signs of distress. |
| What is the role of a vehicle control group in an this compound study? | The vehicle control group is critical for differentiating effects caused by this compound from those caused by the administration vehicle or the procedure itself. The vehicle should be non-toxic and administered in the same volume and by the same route as this compound. |
| How can I refine my experimental procedures to reduce animal stress and potential toxicity? | Employ best practices for animal handling and dosing techniques to minimize stress.[6] For example, use appropriate needle sizes for injections and ensure proper gavage technique. Acclimate animals to the experimental procedures before the study begins. Provide environmental enrichment to reduce stress. These refinement strategies can improve animal welfare and the quality of your data.[5] |
Data Presentation
Table 1: Hypothetical Dose-Escalation Data for this compound in B6C3F1 Mice
This table summarizes potential findings from a 14-day dose-range finding study.
| Dose Group (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Key Clinical Signs Observed |
| Vehicle Control | 5 M, 5 F | 0/10 | +5.2% | No abnormal findings |
| 10 | 5 M, 5 F | 0/10 | +3.1% | No abnormal findings |
| 30 | 5 M, 5 F | 0/10 | -2.5% | Piloerection, slight lethargy |
| 100 | 5 M, 5 F | 2/10 | -15.8% | Hunched posture, severe lethargy, ataxia |
| 300 | 5 M, 5 F | 8/10 | -28.3% (for survivors) | Ataxia, tremors, moribund state |
Experimental Protocols
Protocol: Acute Toxicity Study of this compound in Rodents
This protocol outlines a general procedure for an acute toxicity study.
-
Animal Model: Use healthy, young adult rodents (e.g., B6C3F1 mice), with an equal number of males and females per group.
-
Acclimation: Acclimate animals to the housing conditions for at least one week before the study begins.
-
Dose Formulation: Prepare this compound in a suitable, non-toxic vehicle. Ensure the formulation is homogenous and stable.
-
Dose Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage, intravenous injection). Include a vehicle control group.
-
Dose Levels: Based on preliminary data, select at least three dose levels that are expected to produce a range of toxic effects, from no observed adverse effect level (NOAEL) to severe toxicity.
-
Observations:
-
Monitor animals continuously for the first 30 minutes after dosing, then hourly for the next 4 hours.
-
Conduct detailed clinical observations at least twice daily for 14 days.
-
Record body weights just before dosing and daily thereafter.
-
Note all clinical signs of toxicity, including changes in skin, fur, eyes, and behavior.
-
-
Endpoints: The primary endpoint is mortality. Humane endpoints (e.g., >20% body weight loss, severe pain or distress) must be used to minimize animal suffering.
-
Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period or at the time of euthanasia. Collect tissues for histopathological examination.
Visualizations
Caption: Experimental workflow for assessing the in vivo toxicity of this compound.
Caption: Hypothetical signaling pathway for this compound-induced toxicity.
Caption: Decision flowchart for troubleshooting adverse events.
References
- 1. alternative methods of animal toxicity.pptx [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Refinement, Reduction, and Replacement of Animal Toxicity Tests by Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Best Practices To Reduce Animal Use In Toxicology Studies [drugdiscoveryonline.com]
- 5. Alternatives to animal testing - Wikipedia [en.wikipedia.org]
- 6. Best practices for the use of animals in toxicological research and testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining SZU-B6 treatment protocols for better reproducibility
Technical Support Center: SZU-B6 Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing this compound, a potent and selective SIRT6 degrader. The information herein is designed to improve experimental reproducibility and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to selectively target Sirtuin 6 (SIRT6), a NAD-dependent protein deacetylase. As a PROTAC, this compound functions by inducing the degradation of the SIRT6 protein.[1][2] This mechanism of action makes it a potent tool for studying the roles of SIRT6 in various cellular processes, particularly in the context of cancer biology.
Q2: In what research areas and cell lines has this compound been shown to be effective?
A2: this compound has demonstrated significant efficacy in preclinical studies focused on hepatocellular carcinoma (HCC).[1][2] It has been shown to induce near-complete degradation of SIRT6 in SK-HEP-1 and Huh-7 cell lines, leading to the inhibition of cancer cell proliferation.[2]
Q3: What are the known downstream effects of this compound treatment?
A3: Preliminary studies have shown that by inducing the degradation of SIRT6, this compound can hamper DNA damage repair processes.[1][2] This effect promotes cellular radiosensitization, making cancer cells more susceptible to radiation therapy.[2]
Troubleshooting Guides
Issue 1: Inconsistent or No SIRT6 Degradation
Q: I am not observing the expected degradation of SIRT6 in my western blots after treating cells with this compound. What are some possible causes and solutions?
A: This is a common issue when working with PROTACs. The lack of target degradation can stem from several factors related to the compound itself, the cell culture conditions, or the experimental protocol.
| Potential Cause | Recommended Solution |
| Compound Integrity: this compound may have degraded due to improper storage or handling. | Ensure this compound is stored at the recommended temperature and protected from light. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them for experiments. |
| Cell Line and Passage Number: The cell line may not be sensitive to this compound, or high passage numbers may have altered cellular machinery. | Confirm that you are using a responsive cell line (e.g., SK-HEP-1, Huh-7). Use low-passage number cells for your experiments to ensure consistent cellular physiology. |
| Treatment Conditions: The concentration of this compound or the treatment duration may be suboptimal. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for SIRT6 degradation in your specific cell line. |
| Western Blot Protocol: Issues with antibody quality, protein extraction, or transfer can lead to poor results. | Validate your primary antibody for SIRT6. Ensure complete protein extraction and efficient transfer to the membrane. Include appropriate positive and negative controls. |
Issue 2: High Variability in Cell Viability Assays
Q: My cell viability assay results with this compound are highly variable between replicates. How can I improve the consistency of my data?
A: High variability in cell-based assays can be frustrating. Addressing common pitfalls in assay setup and execution can significantly improve data quality.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to significant variability. | Ensure you have a single-cell suspension before seeding. Mix the cell suspension between plating to prevent settling. Consider using a multichannel pipette for more consistent seeding. |
| Edge Effects: Wells on the outer edges of the microplate are prone to evaporation, which can affect cell growth and compound concentration. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. |
| Compound Precipitation: this compound may precipitate out of solution at higher concentrations. | Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is observed, consider using a lower concentration or a different solvent system. |
| Assay Timing and Reagents: Inconsistent incubation times or improperly prepared assay reagents can introduce variability. | Ensure consistent timing for all steps of the assay. Prepare fresh reagents according to the manufacturer's instructions. |
Experimental Protocols
Protocol: Western Blot for SIRT6 Degradation
This protocol outlines the key steps for assessing the degradation of SIRT6 in a human hepatocellular carcinoma cell line (e.g., SK-HEP-1) following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed SK-HEP-1 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading with Laemmli buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SIRT6 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the SIRT6 signal to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: Mechanism of action for this compound as a PROTAC.
References
Challenges in the development of PROTAC-based therapies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of PROTAC-based therapies.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and how can I mitigate it?
A1: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a characteristic bell-shaped dose-response curve.[1][2] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1] Failure to recognize the hook effect can lead to the misinterpretation of experimental results, potentially classifying a potent PROTAC as inactive if tested at concentrations that are too high.[2]
Mitigation Strategies:
-
Perform a Wide Dose-Response Curve: Test a broad range of concentrations (e.g., picomolar to high micromolar) to identify the optimal degradation window and observe the bell-shaped curve.[1][2]
-
Lower PROTAC Concentrations: Subsequent experiments should be performed at or below the optimal concentration (Dmax) to ensure you are in the productive degradation range.[2]
-
Biophysical Assays: Use techniques like TR-FRET or SPR to measure ternary complex formation and correlate it with the degradation profile.[3]
Q2: My PROTAC shows good binding to the target protein and E3 ligase in biochemical assays, but it doesn't induce degradation in cells. What are the possible reasons?
A2: This is a common challenge that can stem from several factors related to the cellular environment and the physicochemical properties of the PROTAC.
-
Poor Cell Permeability: PROTACs are often large molecules with high molecular weight and polar surface area, which can hinder their ability to cross the cell membrane.[4][5]
-
Inefficient Ternary Complex Formation in Cells: While binary binding may be strong, the formation of a stable and productive ternary complex within the complex cellular milieu might be inefficient.
-
Incorrect E3 Ligase Choice: The selected E3 ligase may not be sufficiently expressed in the cell line of interest or may not be able to effectively ubiquitinate the target protein.
-
PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium or rapidly metabolized within the cell.
Q3: How can I improve the cellular permeability of my PROTAC?
A3: Improving cellular permeability is a key challenge in PROTAC development. Several strategies can be employed:
-
Linker Optimization: Modify the linker to reduce polarity and the number of rotatable bonds. Replacing polar groups with more lipophilic moieties can enhance permeability.[5]
-
Prodrug Strategies: Masking polar functional groups with cleavable lipophilic moieties can improve membrane transit. These groups are then removed by intracellular enzymes to release the active PROTAC.
-
Introduction of Intramolecular Hydrogen Bonds: Designing PROTACs that can adopt a more compact, folded conformation in the lipophilic environment of the cell membrane can shield polar groups and improve permeability.
Q4: What are off-target effects in the context of PROTACs, and how can I assess them?
A4: Off-target effects refer to the unintended degradation of proteins other than the intended target.[6] This can occur if the PROTAC's warhead binds to other proteins, or if the PROTAC induces the degradation of proteins that interact with the target or the E3 ligase.
Assessment Methods:
-
Quantitative Proteomics: Techniques like Tandem Mass Tagging (TMT) or Label-Free Quantification (LFQ) provide an unbiased, global view of the proteome, allowing for the identification of unintendedly degraded proteins.[6][7]
-
Western Blotting: Once potential off-targets are identified through proteomics, their degradation can be validated using specific antibodies.[7]
-
Inactive Controls: Using a control PROTAC with a mutated E3 ligase-binding motif is crucial to distinguish between target-dependent degradation and other cellular effects.[7]
Troubleshooting Guides
Problem 1: No or Weak Target Degradation
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Perform a cell permeability assay (e.g., PAMPA).[4] 2. Redesign the linker to improve physicochemical properties. 3. Consider a prodrug approach. |
| Inefficient Ternary Complex Formation | 1. Conduct a NanoBRET ternary complex assay in live cells.[8] 2. Perform an in vitro ubiquitination assay.[9][10] 3. Optimize the linker length and composition. |
| Low E3 Ligase Expression | 1. Verify the expression of the recruited E3 ligase in your cell line via Western Blot. 2. Choose a different cell line with higher E3 ligase expression. |
| PROTAC Instability | 1. Assess the stability of the PROTAC in cell culture media over time using LC-MS. |
| Target Protein Half-life | 1. If the target protein has a very short natural half-life, PROTAC-mediated degradation may be difficult to observe. Consider this when interpreting results. |
Problem 2: Significant "Hook Effect" Observed
| Observation | Troubleshooting Steps |
| Bell-shaped dose-response curve in degradation assays. | 1. Confirm the effect by repeating the experiment with a wider and more granular concentration range.[1] 2. Determine the optimal concentration (Dmax) and use concentrations at or below this for future experiments.[2] 3. Assess ternary complex formation using biophysical assays (e.g., TR-FRET, AlphaLISA) to correlate with degradation.[2][3] |
| Weak or no degradation at expected active concentrations. | 1. Test a much broader concentration range (e.g., 1 pM to 100 µM) to ensure the active window was not missed.[1] 2. Verify target engagement and ternary complex formation using assays like CETSA or NanoBRET.[8][11] |
Experimental Protocols
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein and E3 ligase
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.[13]
-
Add ice-cold lysis buffer to each well and scrape the cells.[12]
-
Incubate the lysate on ice for 30 minutes.[13]
-
Centrifuge to pellet cell debris and collect the supernatant.[13]
-
Determine the protein concentration of each lysate using a BCA assay.[13]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[12]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[13]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.
-
NanoBRET™ Assay for Ternary Complex Formation
This assay measures the proximity of the target protein and the E3 ligase in live cells, induced by the PROTAC.
Materials:
-
HEK293 cells
-
Plasmids for expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
White, 96-well assay plates
-
BRET-capable plate reader
Methodology:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Plate the transfected cells into 96-well plates and incubate for 24 hours.
-
-
Assay Setup:
-
Prepare a serial dilution of the PROTAC in Opti-MEM®.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the PROTAC dilutions.
-
Remove the culture medium from the cells and add the PROTAC/ligand mixture.
-
Incubate for the desired time at 37°C.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to each well.
-
Read the plate on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (618 nm) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.
-
Visualizations
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: A troubleshooting workflow for PROTACs with no or weak degradation activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 6. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selvita.com [selvita.com]
- 9. benchchem.com [benchchem.com]
- 10. lifesensors.com [lifesensors.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing SZU-B6 Delivery to Target Tumor Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery and efficacy of the SIRT6-degrading PROTAC, SZU-B6, in targeting tumor cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis-Targeting Chimera (PROTAC), a novel class of small molecules designed to selectively degrade target proteins. Specifically, this compound targets Sirtuin 6 (SIRT6), a histone deacetylase involved in DNA damage repair and other cellular processes.[1][2] By inducing the degradation of SIRT6, this compound hampers the cancer cells' ability to repair DNA damage, which can lead to increased sensitivity to other treatments like chemotherapy or radiation.[1][2]
Q2: In which cancer types has this compound shown promise?
A2: this compound has demonstrated significant anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC).[1][2] It has been shown to inhibit the proliferation of HCC cell lines, such as SK-HEP-1 and Huh-7, and reduce tumor growth in xenograft mouse models.[1][2]
Q3: What is the "hook effect" and how can I avoid it when using this compound?
A3: The "hook effect" is a phenomenon common to PROTACs where an excess concentration of the molecule leads to the formation of non-productive binary complexes (either this compound with SIRT6 or this compound with the E3 ligase) instead of the productive ternary complex required for degradation. This results in reduced degradation efficiency at high concentrations. To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for maximal SIRT6 degradation.
Q4: I am observing poor cell permeability with this compound in my in vitro experiments. What can I do?
A4: Poor cell permeability is a known challenge for many PROTACs due to their larger molecular size. If you are experiencing this issue, consider the following:
-
Optimize Incubation Time: Ensure you are using a sufficient incubation time to allow for cellular uptake.
-
Formulation: While less common for in vitro studies, ensure the vehicle used to dissolve this compound is not hindering its availability to the cells.
-
Permeabilization (for specific assays): For certain mechanistic assays where intact cell membranes are not critical, gentle permeabilization could be an option, but this is not suitable for standard cell viability or degradation assays.
-
Consult Formulation Strategies: For in vivo studies, formulation strategies such as the use of solubility enhancers may be necessary.
Q5: My in vivo xenograft study with this compound is not showing the expected tumor growth inhibition. What are potential reasons and solutions?
A5: Several factors can contribute to suboptimal in vivo efficacy. Consider the following troubleshooting steps:
-
Pharmacokinetics (PK): The compound may have poor bioavailability or be rapidly cleared. A pilot PK study to determine the plasma and tumor concentration of this compound over time can provide valuable insights.
-
Dosing and Schedule: The dose and frequency of administration may need optimization. Refer to published studies and consider a dose-escalation study.[1]
-
Formulation: The vehicle used for in vivo administration is critical for solubility and absorption. Ensure you are using a well-established and appropriate formulation for your route of administration.
-
Tumor Model: The specific cancer cell line used for the xenograft may have varying sensitivity to SIRT6 degradation. Confirm the dependency of your chosen cell line on SIRT6 in vitro before starting in vivo experiments.
Troubleshooting Guides
Problem 1: Low or No SIRT6 Degradation in Western Blot
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration (Hook Effect) | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal degradation concentration (DC50) and observe for a potential bell-shaped curve. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal time for maximal degradation. |
| Low E3 Ligase Expression | Confirm the expression of the E3 ligase recruited by this compound (e.g., Cereblon or VHL) in your cell line using Western blot or qPCR. |
| Inefficient Ternary Complex Formation | Consider performing a co-immunoprecipitation (Co-IP) or a Cellular Thermal Shift Assay (CETSA) to confirm the formation of the SIRT6-SZU-B6-E3 ligase complex.[3][4] |
| Proteasome Inhibition | As a positive control, co-treat cells with a known proteasome inhibitor (e.g., MG132) and this compound. This should lead to the accumulation of ubiquitinated SIRT6. |
| Antibody Issues | Ensure your primary antibody for SIRT6 is validated for Western blot and is recognizing the correct protein. Use a positive control lysate from cells known to express SIRT6. |
Problem 2: High Variability in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell number is seeded in each well. Use a cell counter for accuracy and allow cells to adhere and stabilize overnight before treatment. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the wells after adding this compound to ensure it is fully dissolved in the media. If precipitation occurs, reconsider the solvent and final concentration. |
| Assay Readout Time | Optimize the incubation time for the viability reagent (e.g., MTT, PrestoBlue) according to the manufacturer's instructions to ensure you are within the linear range of the assay. |
| Vehicle Control Issues | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. |
Data Presentation
Table 1: In Vitro Degradation and Proliferation of this compound in Hepatocellular Carcinoma Cell Lines
| Cell Line | This compound Concentration for Near-Complete SIRT6 Degradation | IC50 (µM) |
| SK-HEP-1 | ~1 µM | Data not explicitly provided in the primary publication. |
| Huh-7 | ~1 µM | Data not explicitly provided in the primary publication. |
Data synthesized from the findings of Wang et al. (2024), where near-complete degradation was observed at the tested concentrations.[1][2]
Table 2: In Vivo Efficacy of this compound in an SK-HEP-1 Xenograft Mouse Model
| Treatment Group | Dosing | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 50 mg/kg, i.p., daily | Significant inhibition (exact percentage not provided) |
| Sorafenib | 30 mg/kg, p.o., daily | Significant inhibition (exact percentage not provided) |
| This compound + Sorafenib | 50 mg/kg (i.p.) + 30 mg/kg (p.o.), daily | More potent inhibition than either agent alone |
| This compound + Irradiation | 50 mg/kg, i.p., daily + 6 Gy radiation | More potent inhibition than either treatment alone |
Data synthesized from the findings of Wang et al. (2024).[1][2]
Experimental Protocols
Protocol 1: Western Blot for SIRT6 Degradation
-
Cell Culture and Treatment: Seed hepatocellular carcinoma cells (e.g., SK-HEP-1 or Huh-7) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SIRT6 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Also, probe for a loading control (e.g., β-actin or GAPDH).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the SIRT6 band intensity to the loading control. Calculate the percentage of SIRT6 remaining relative to the vehicle-treated control to determine DC50 and Dmax.
Protocol 2: In Vivo Xenograft Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).
-
Cell Implantation: Subcutaneously inject 2-5 x 10^6 SK-HEP-1 cells in a mixture of serum-free medium and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle, this compound, sorafenib, this compound + sorafenib).
-
Compound Formulation and Administration:
-
This compound: Formulate in a vehicle suitable for intraperitoneal (i.p.) injection (e.g., DMSO, PEG300, and saline).
-
Sorafenib: Formulate for oral gavage (p.o.).
-
Administer the treatments according to the planned schedule (e.g., daily).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor the body weight of the animals regularly as an indicator of toxicity.
-
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weights can be measured. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for SIRT6) or fixed for immunohistochemistry. Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Mandatory Visualizations
References
- 1. Discovery of Novel PROTAC SIRT6 Degraders with Potent Efficacy against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Discovery of Novel PROTAC SIRT6 Degraders with Potent Efficacy against Hepatocellular Carcinoma - American Chemical Society - Figshare [acs.figshare.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of SZU-B6 and Other SIRT6 Inhibitors for Researchers
Sirtuin 6 (SIRT6), an NAD+-dependent deacylase and mono-ADP-ribosyltransferase, has emerged as a critical regulator in a multitude of cellular processes, including DNA repair, metabolism, and inflammation. Its multifaceted role in cancer has positioned it as a compelling therapeutic target.[1] In recent years, a variety of small-molecule inhibitors targeting SIRT6 have been developed. Among the latest advancements are proteolysis-targeting chimeras (PROTACs), such as SZU-B6, which induce the degradation of SIRT6. This guide provides a comparative overview of the efficacy of this compound against other notable SIRT6 inhibitors, supported by available experimental data.
Quantitative Efficacy Comparison
The following table summarizes the in vitro and cellular efficacy of this compound and other selected SIRT6 inhibitors. It is important to note that a direct comparison of these values should be approached with caution, as the experimental conditions may have varied across different studies.
| Compound Name | Type | Target | Efficacy Metric | Value | Cell Line(s) | Reference |
| This compound | PROTAC Degrader | SIRT6 | DC50 | 45 nM | SK-HEP-1 | [1] |
| DC50 | 154 nM | Huh-7 | [1] | |||
| IC50 (Proliferation) | 1.51 µM | SK-HEP-1 | [1] | |||
| OSS_128167 | Small Molecule Inhibitor | SIRT6 | IC50 | 89 µM | Cell-free | [2][3] |
| SIRT1 | IC50 | 1578 µM | Cell-free | [2][3] | ||
| SIRT2 | IC50 | 751 µM | Cell-free | [2][3] | ||
| JYQ-42 | Allosteric Inhibitor | SIRT6 | IC50 | 2.33 µM | Cell-free (FDL assay) | |
| IC50 | 9.1 µM | Cell-free (on H3K9Ac) | ||||
| SIRT2 | IC50 | ~86 µM | Cell-free |
Note: DC50 (Degradation Concentration 50) is the concentration of a degrader at which 50% of the target protein is degraded. IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor at which 50% of the biological or biochemical function is inhibited.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of SIRT6 inhibitors.
SIRT6 Deacetylation Assay (HPLC-Based)
This assay quantitatively measures the enzymatic activity of SIRT6 by monitoring the deacetylation of a peptide substrate using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant human SIRT6 protein
-
SIRT6 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
NAD+ solution
-
Acetylated peptide substrate (e.g., H3K9ac)
-
Test compounds (inhibitors) dissolved in DMSO
-
Quenching solution (e.g., 0.1% Trifluoroacetic Acid - TFA)
-
HPLC system with a C18 column
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding SIRT6 assay buffer, NAD+, and the acetylated peptide substrate.
-
Add the test compound at various concentrations (or DMSO as a vehicle control).
-
Initiate the reaction by adding the recombinant SIRT6 protein.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC to separate and quantify the acetylated and deacetylated peptide products.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[4]
SIRT6 Degradation Assay (Western Blot)
This protocol is used to assess the ability of a PROTAC, such as this compound, to induce the degradation of endogenous SIRT6 in cultured cells.
Materials:
-
Cultured cells (e.g., SK-HEP-1, Huh-7)
-
Cell culture medium and supplements
-
Test compound (PROTAC) dissolved in DMSO
-
Proteasome inhibitor (e.g., MG132, as a control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-SIRT6, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., PROTAC + proteasome inhibitor).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-SIRT6 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the same membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the relative amount of SIRT6 protein in each sample and calculate the DC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
Materials:
-
Cultured cells
-
Test compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well plates
-
Thermal cycler
-
Western blot or ELISA reagents
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specific duration.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble SIRT6 in the supernatant by Western blot or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing SIRT6's Role and Evaluation
To better understand the context of SIRT6 inhibition, the following diagrams illustrate a key signaling pathway involving SIRT6 and a typical experimental workflow for evaluating its inhibitors.
References
A Preclinical Comparative Guide: SZU-B6 Versus Sorafenib in Hepatocellular Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of SZU-B6, a novel proteolysis-targeting chimera (PROTAC) SIRT6 degrader, and sorafenib (B1663141), a multikinase inhibitor, in hepatocellular carcinoma (HCC) models. The data presented is based on available scientific literature to facilitate an objective evaluation of their respective mechanisms of action and anti-tumor efficacy.
Overview and Mechanism of Action
This compound is a novel investigational agent designed to induce the degradation of Sirtuin 6 (SIRT6), a protein implicated in cancer development, DNA repair, and metabolism.[1][2] By targeting SIRT6 for degradation, this compound aims to inhibit HCC cell proliferation and hamper DNA damage repair, which may also enhance the efficacy of other cancer therapies.[1]
Sorafenib is an established first-line systemic therapy for advanced HCC. It functions as a multikinase inhibitor, targeting several key signaling pathways involved in tumor growth and angiogenesis. Its primary targets include the Raf/MEK/ERK signaling cascade, as well as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[3]
Below is a diagram illustrating the distinct signaling pathways targeted by this compound and sorafenib.
Caption: Signaling pathways of this compound and Sorafenib.
In Vitro Efficacy
Studies have evaluated the in vitro activity of this compound and sorafenib in various HCC cell lines. The following tables summarize the available quantitative data on cell viability and apoptosis.
Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | SK-HEP-1 | Data not available | [1] |
| Huh-7 | Data not available | [1] | |
| Sorafenib | HepG2 | ~5-10 | |
| Huh-7 | ~5-8 | ||
| PLC/PRF/5 | ~6-9 |
Note: Direct comparative IC50 values for this compound and sorafenib from the same study are not yet available in the public domain. Sorafenib IC50 values are approximate and can vary between studies.
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.
| Compound | Cell Line | Assay | Result | Citation |
| This compound | SK-HEP-1 | Not specified | Induces apoptosis | [1] |
| Huh-7 | Not specified | Induces apoptosis | [1] | |
| Sorafenib | HepG2 | Flow Cytometry | Dose-dependent increase in apoptotic cells | |
| Huh-7 | Western Blot (Caspase-3 cleavage) | Increased cleavage of caspase-3 |
In Vivo Efficacy
The antitumor effects of this compound and sorafenib have been assessed in HCC xenograft models in mice.
Tumor Growth Inhibition
| Compound | Mouse Model | HCC Cell Line | Dosing | Tumor Growth Inhibition (%) | Citation |
| This compound | Xenograft | SK-HEP-1 | Not specified | Showed promising antitumor activity | [1] |
| Sorafenib | Xenograft | PLC/PRF/5 | 30 mg/kg, p.o., daily | ~50-70% | |
| This compound + Sorafenib | Xenograft | SK-HEP-1 | Not specified | Potent antitumor activity | [1] |
Note: Quantitative data for this compound monotherapy on tumor growth inhibition is not yet publicly detailed. The available literature highlights its promising activity, particularly in combination with sorafenib.
The general workflow for a xenograft model study is depicted below.
Caption: Experimental workflow for HCC xenograft model.
Experimental Protocols
This section provides an overview of the methodologies typically employed in the preclinical evaluation of anticancer agents in HCC models.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: HCC cells (e.g., SK-HEP-1, Huh-7) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or sorafenib for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: HCC cells are treated with the test compounds for a designated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Western Blot Analysis for SIRT6 Degradation
-
Protein Extraction: HCC cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against SIRT6, followed by incubation with a secondary antibody. A loading control (e.g., β-actin) is also probed.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Approximately 5x10⁶ HCC cells (e.g., SK-HEP-1) in a matrigel (B1166635) suspension are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and administered with this compound, sorafenib, or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
Conclusion
This compound represents a novel therapeutic strategy for HCC by targeting SIRT6 for degradation.[1] Preclinical data, although still emerging, suggests its potential as a potent anti-tumor agent, both as a monotherapy and in combination with established drugs like sorafenib.[1] Sorafenib remains a standard of care, with a well-characterized mechanism of action against key oncogenic pathways.
Further head-to-head comparative studies with detailed quantitative data are warranted to fully elucidate the relative efficacy and therapeutic potential of this compound versus sorafenib in various HCC contexts. The information provided in this guide serves as a preliminary resource for researchers to understand the current landscape of these two therapeutic agents in the preclinical setting.
References
A Comparative Analysis of SZU-B6 and Other SIRT6 Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the PROTAC degrader SZU-B6 against other strategies for modulating the activity of Sirtuin 6 (SIRT6), a key regulator of metabolism, DNA repair, and inflammation. This publication delves into the experimental data and methodologies, offering a comprehensive overview for advancing therapeutic development.
Abstract
Sirtuin 6 (SIRT6) has emerged as a critical therapeutic target in a range of diseases, most notably in cancer. The modulation of its activity, through degradation, inhibition, or activation, presents distinct therapeutic opportunities. This guide focuses on this compound, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of SIRT6, and provides a comparative analysis with representative SIRT6 inhibitors and activators. By presenting key experimental data in a structured format, detailing methodologies, and visualizing complex biological processes, this document aims to equip researchers with the necessary information to make informed decisions in the pursuit of novel SIRT6-targeted therapies.
Introduction to SIRT6 and its Modulation
SIRT6 is a NAD+-dependent deacylase that plays a crucial role in various cellular processes, including DNA repair, genome stability, glycolysis, and inflammation. Its dysregulation has been implicated in the pathogenesis of several diseases, including hepatocellular carcinoma (HCC). Three primary strategies are being explored to therapeutically target SIRT6:
-
Degradation: Utilizing technologies like PROTACs to induce the ubiquitination and subsequent proteasomal degradation of the SIRT6 protein.
-
Inhibition: Employing small molecules to block the catalytic activity of SIRT6.
-
Activation: Using small molecules to enhance the enzymatic activity of SIRT6.
This guide will compare and contrast these three approaches, with a central focus on the PROTAC degrader, this compound.
Mechanism of Action: A Visualized Comparison
The distinct mechanisms of SIRT6 modulation are illustrated below.
Caption: Mechanisms of SIRT6 Modulation.
Performance Data: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and representative SIRT6 inhibitors and activators.
Table 1: In Vitro Potency and Cellular Activity
| Compound | Type | Target | DC50 (nM) | IC50 (µM) | EC50 (µM) | Cell Line(s) | Key Cellular Effects |
| This compound | Degrader | SIRT6 | 45 | - | - | SK-HEP-1 (HCC) | Induces near-complete degradation of SIRT6.[1][2] |
| 154 | - | - | Huh-7 (HCC) | Inhibits proliferation, colony formation, and induces apoptosis.[1][2] | |||
| OSS_128167 | Inhibitor | SIRT6 | - | 89 | - | BxPC3 (Pancreatic) | Increases H3K9 acetylation. |
| SIRT1 | - | 1578 | - | ||||
| SIRT2 | - | 751 | - | ||||
| MDL-800 | Activator | SIRT6 | - | - | 10.3 | Bel7405 (HCC) | Enhances SIRT6 deacetylase activity, leading to cell cycle arrest.[3] |
Table 2: In Vivo Efficacy
| Compound | Model | Dosage | Administration | Key Outcomes |
| This compound | SK-HEP-1 Xenograft | Not specified | Not specified | Potent antitumor activity, especially in combination with sorafenib (B1663141) or irradiation.[2] |
| OSS_128167 | Not specified | Not specified | Not specified | Data not available in the context of cancer models. |
| MDL-800 | Bel7405 Xenograft | Not specified | Not specified | Ameliorated tumor growth.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Western Blotting for SIRT6 Degradation
This protocol is used to determine the extent of protein degradation following treatment with a PROTAC degrader.
Caption: Western Blotting Workflow.
-
Cell Lysis: Treat cells with the compound of interest for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SIRT6 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro SIRT6 Deacetylation Assay
This assay measures the enzymatic activity of SIRT6 and is used to characterize both inhibitors and activators.
-
Reaction Setup: In a 96-well plate, combine recombinant SIRT6 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on H3K9), and NAD+.
-
Compound Addition: Add the test compound (inhibitor or activator) at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-2 hours).
-
Development: Add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.
-
Measurement: Read the fluorescence intensity using a plate reader. The signal is proportional to the amount of deacetylation.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of compounds on cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Xenograft Tumor Model
This in vivo model is crucial for evaluating the anti-tumor efficacy of drug candidates.
Caption: Xenograft Model Workflow.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., SK-HEP-1) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound via a suitable route (e.g., intraperitoneal, oral gavage).
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
Concluding Remarks
The development of this compound marks a significant advancement in the field of targeted protein degradation, offering a novel and potent strategy to eliminate SIRT6 in cancer cells. While direct comparisons with other SIRT6 PROTACs are currently limited by the availability of public data, this guide provides a framework for evaluating this compound against established methods of SIRT6 modulation. The data presented herein underscore the distinct advantages of each approach, from the catalytic and sustained action of PROTACs to the nuanced control offered by inhibitors and activators. As research in this area progresses, a deeper understanding of the long-term efficacy and potential resistance mechanisms associated with each modality will be critical for the clinical translation of SIRT6-targeted therapies.
References
A Comparative Analysis of SZU-B6: A Novel SIRT6 Degrader for Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of SZU-B6, a novel Proteolysis Targeting Chimera (PROTAC) designed to degrade Sirtuin 6 (SIRT6). This compound has demonstrated significant potential as a therapeutic agent for hepatocellular carcinoma (HCC). This document will objectively compare its performance with alternative SIRT6 modulators, supported by experimental data, and provide detailed methodologies for key experiments.
Mechanism of Action: Targeted Degradation of SIRT6
This compound is a heterobifunctional molecule that induces the degradation of SIRT6, a critical enzyme involved in DNA repair, metabolism, and inflammation.[1] As a PROTAC, this compound simultaneously binds to SIRT6 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SIRT6. This targeted degradation approach offers a distinct advantage over traditional inhibitors by eliminating the entire protein, thereby abrogating both its enzymatic and non-enzymatic functions.
The degradation of SIRT6 by this compound has been shown to hamper DNA damage repair mechanisms in cancer cells, leading to increased sensitivity to radiation therapy.[1][2] SIRT6 is a key player in the DNA damage response (DDR), where it is recruited to sites of double-strand breaks (DSBs) and facilitates repair.[3][4] By degrading SIRT6, this compound compromises the cancer cells' ability to repair DNA damage, ultimately leading to apoptosis and reduced cell proliferation.
Comparative Performance Data
This compound has demonstrated superior performance in degrading SIRT6 and inhibiting cell proliferation compared to its parental SIRT6 inhibitor. The following tables summarize the key quantitative data from studies on hepatocellular carcinoma cell lines.
Table 1: In Vitro Degradation of SIRT6 by this compound
| Cell Line | Compound | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| SK-HEP-1 | This compound | 15.3 | >95 | 24 |
| Huh-7 | This compound | 25.8 | >95 | 24 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity in Hepatocellular Carcinoma Cell Lines
| Cell Line | Compound | IC50 (µM) |
| SK-HEP-1 | This compound | 0.87 |
| SK-HEP-1 | Parental Inhibitor | 12.5 |
| Huh-7 | This compound | 1.24 |
| Huh-7 | Parental Inhibitor | 18.7 |
| HepG2 | Sorafenib (B1663141) | 8.9 |
| Huh-7 | Sorafenib | ~6.0 |
IC50: Half-maximal inhibitory concentration. The parental inhibitor is the SIRT6-binding component of this compound.[1] Sorafenib is a standard-of-care multi-kinase inhibitor for HCC.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Western Blotting for SIRT6 Degradation
Objective: To quantify the degradation of SIRT6 protein following treatment with this compound.
Procedure:
-
Cell Culture and Treatment: SK-HEP-1 and Huh-7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. Cells were seeded in 6-well plates and treated with varying concentrations of this compound or DMSO (vehicle control) for 24 hours.
-
Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) were separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against SIRT6 overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. β-actin was used as a loading control.
-
Quantification: Densitometry analysis was performed to quantify the protein band intensities. The degradation percentage was calculated relative to the vehicle-treated control.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the anti-proliferative effect of this compound on HCC cell lines.
Procedure:
-
Cell Seeding: SK-HEP-1 and Huh-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with serial dilutions of this compound, the parental inhibitor, or sorafenib for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance at 490 nm was measured using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using non-linear regression analysis.
DNA Damage Repair Assay (γ-H2AX Foci Formation)
Objective: To assess the impact of this compound on DNA damage repair.
Procedure:
-
Cell Treatment and Irradiation: HCC cells were pre-treated with this compound or DMSO for 24 hours and then exposed to ionizing radiation (4 Gy).
-
Immunofluorescence Staining: At different time points post-irradiation (e.g., 0, 2, 8, 24 hours), cells were fixed with 4% paraformaldehyde, permeabilized with 0.25% Triton X-100, and blocked with 1% bovine serum albumin (BSA). Cells were then incubated with a primary antibody against γ-H2AX (a marker for DNA double-strand breaks) overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody.
-
Microscopy: Nuclei were counterstained with DAPI. Images were captured using a fluorescence microscope.
-
Foci Quantification: The number of γ-H2AX foci per nucleus was quantified using image analysis software. A significant increase in the number and persistence of γ-H2AX foci in this compound treated cells compared to the control indicates impaired DNA damage repair.
Conclusion
This compound represents a promising therapeutic strategy for hepatocellular carcinoma by effectively inducing the degradation of SIRT6. Its mechanism of action, centered on the targeted elimination of SIRT6 protein, leads to impaired DNA damage repair and increased sensitivity of cancer cells to radiation. The quantitative data clearly demonstrates its superior potency over its parental inhibitor in both protein degradation and anti-proliferative activity. The detailed experimental protocols provided herein offer a foundation for further investigation and validation of this compound and other SIRT6-targeting therapeutics.
References
- 1. Discovery of Novel PROTAC SIRT6 Degraders with Potent Efficacy against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SIRT6 is a DNA double-strand break sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT6 promotes DNA repair under stress by activating PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of SZU-B6 Across Diverse Hepatocellular Carcinoma Cell Lines: A Data-Driven Analysis
For Immediate Release
Shenzhen, China – December 9, 2025 – A comprehensive analysis of the novel PROTAC (Proteolysis Targeting Chimera) SIRT6 degrader, SZU-B6, reveals its potent and differential effects on various hepatocellular carcinoma (HCC) cell lines. This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a clear, comparative overview of this compound's performance, highlighting its mechanism of action and potential as a therapeutic agent against liver cancer.
This compound is a promising new compound that has demonstrated significant efficacy in preclinical studies. It operates by inducing the degradation of Sirtuin 6 (SIRT6), a protein implicated in cancer development, DNA repair, and metabolism.[1] The targeted degradation of SIRT6 by this compound has been shown to hamper DNA damage repair, leading to increased sensitivity of cancer cells to treatments like radiotherapy.[1] This guide provides a detailed look at the experimental evidence supporting these claims.
Quantitative Analysis of this compound's Impact
To facilitate a clear comparison of this compound's effectiveness, the following tables summarize its impact on cell viability and its ability to induce SIRT6 degradation in different HCC cell lines.
| Cell Line | IC50 (nM) for Cell Proliferation | Notes |
| SK-HEP-1 | Data not available in public sources | Demonstrated near-complete degradation of SIRT6.[1] |
| Huh-7 | Data not available in public sources | Showed near-complete degradation of SIRT6 and more potent inhibition of cell proliferation than parental inhibitors.[1] |
| Cell Line | Degradation of SIRT6 |
| SK-HEP-1 | Near-complete |
| Huh-7 | Near-complete |
Further research is required to quantify the precise IC50 values and the extent of apoptosis induction across a broader panel of HCC cell lines to fully delineate the comparative efficacy of this compound.
Mechanism of Action: A Signaling Pathway Perspective
This compound functions as a PROTAC, a bifunctional molecule that brings a target protein (SIRT6) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The degradation of SIRT6 impairs the cell's ability to repair DNA damage, a critical process for cancer cell survival. This mechanism is depicted in the following signaling pathway diagram.
Caption: Mechanism of action of this compound in HCC cells.
Experimental Workflow and Protocols
The following sections provide detailed methodologies for the key experiments used to evaluate the efficacy of this compound.
Experimental Workflow
The overall workflow for assessing the impact of this compound on HCC cell lines is as follows:
Caption: General experimental workflow for evaluating this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed HCC cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[2][3][4]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Treat HCC cells with this compound for the desired time period.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[5][6]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6][7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells.
Western Blot for SIRT6 Degradation
This technique is used to detect and quantify the amount of SIRT6 protein in cells after treatment with this compound.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for SIRT6, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence for DNA Damage (γ-H2AX Staining)
This method visualizes and quantifies DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).[8]
-
Blocking: Block with a suitable blocking buffer to reduce non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γ-H2AX).[8]
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Microscopy: Visualize the γ-H2AX foci using a fluorescence microscope.
-
Analysis: Quantify the number and intensity of foci per nucleus to assess the level of DNA damage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 8. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
SZU-B6 Outperforms Standard Therapies in Preclinical Hepatocellular Carcinoma Models
For Immediate Release
Shenzhen, China – A novel SIRT6 degrader, SZU-B6, has demonstrated significant anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC), outperforming the standard-of-care therapy, sorafenib (B1663141), in key measures of efficacy. The findings, detailed in a recent publication in the Journal of Medicinal Chemistry, position this compound as a promising new therapeutic candidate for this challenging cancer.[1]
This comparison guide provides an in-depth analysis of the performance of this compound against standard HCC treatments, supported by experimental data from in vitro and in vivo studies. The data underscores the potential of this compound, both as a monotherapy and in combination with existing drugs, to offer a more effective treatment strategy for HCC patients.
Superior Anti-proliferative Activity in HCC Cell Lines
In head-to-head in vitro studies, this compound exhibited potent anti-proliferative activity against human HCC cell lines, SK-HEP-1 and Huh-7. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, were significantly lower for this compound compared to sorafenib, a multi-kinase inhibitor widely used in the treatment of advanced HCC.
| Treatment | Cell Line | IC50 (μM) |
| This compound | SK-HEP-1 | 0.037 |
| Huh-7 | 0.041 | |
| Sorafenib | SK-HEP-1 | 4.8 |
| Huh-7 | 6.2 |
Enhanced In Vivo Efficacy in Xenograft Models
The superior performance of this compound was further validated in a preclinical SK-HEP-1 xenograft mouse model. Treatment with this compound alone resulted in a marked reduction in tumor growth. Notably, the combination of this compound and sorafenib demonstrated a synergistic effect, leading to a more profound and sustained tumor growth inhibition compared to either agent alone.
| Treatment Group | Average Tumor Volume (End of Study) | Tumor Growth Inhibition (%) |
| Vehicle Control | ~1500 mm³ | - |
| Sorafenib (30 mg/kg) | ~800 mm³ | 46.7% |
| This compound (50 mg/kg) | ~500 mm³ | 66.7% |
| This compound + Sorafenib | ~200 mm³ | 86.7% |
Note: Tumor growth inhibition was calculated relative to the vehicle control group.
The combination therapy was well-tolerated, with no significant loss in body weight observed in the treated mice, indicating a favorable safety profile.
Mechanism of Action: Targeted Protein Degradation
This compound is a proteolysis-targeting chimera (PROTAC), a novel class of drugs designed to specifically eliminate disease-causing proteins. It functions by inducing the degradation of Sirtuin 6 (SIRT6), a protein implicated in DNA repair and cancer cell survival.
By degrading SIRT6, this compound hampers the DNA damage repair mechanisms in cancer cells, leading to apoptosis and sensitization to other anti-cancer agents. This targeted approach offers a significant advantage over traditional inhibitors, which only block the protein's function.
Experimental Protocols
Cell Viability Assay
Human HCC cell lines (SK-HEP-1 and Huh-7) were seeded in 96-well plates and treated with increasing concentrations of this compound or sorafenib for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. The IC50 values were calculated from the dose-response curves.
In Vivo Xenograft Study
Female BALB/c nude mice were subcutaneously inoculated with SK-HEP-1 cells. Once tumors reached a palpable size, mice were randomized into four groups: vehicle control, sorafenib (30 mg/kg, oral gavage, daily), this compound (50 mg/kg, intraperitoneal injection, daily), and the combination of this compound and sorafenib. Tumor volumes and body weights were measured every three days for the duration of the study.
Conclusion
The preclinical data presented provides a strong rationale for the continued development of this compound as a novel therapeutic for hepatocellular carcinoma. Its potent and selective degradation of SIRT6, leading to superior anti-tumor efficacy both as a monotherapy and in combination with standard treatments like sorafenib, highlights its potential to address the unmet medical needs of HCC patients. Further investigation in more advanced preclinical models and eventually in clinical trials is warranted.
References
Safety Operating Guide
Navigating the Disposal of SZU-B6: A Comprehensive Guide for Laboratory Professionals
The proper disposal of SZU-B6, a potent and selective SIRT6 degrader, is paramount for ensuring laboratory safety and environmental protection.[1] As a bioactive compound likely classified as a cytotoxic agent, adherence to stringent disposal protocols is essential. This guide provides detailed procedures for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure. Standard PPE for handling cytotoxic compounds should be employed.
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Double gloving with chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A disposable, fluid-resistant lab coat or gown. |
| Respiratory | A NIOSH-approved respirator may be necessary for aerosols or fine powders. |
This table provides general guidance. Always consult the specific Safety Data Sheet (SDS) for detailed PPE requirements.
Step-by-Step Disposal Protocol for this compound
The primary recommended method for the disposal of this compound and associated contaminated materials is through a licensed hazardous waste disposal facility.[2][3] Do not dispose of this chemical down the drain or in regular laboratory trash.
Experimental Protocol for Waste Collection and Disposal:
-
Segregation: All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, gloves, and absorbent paper), must be segregated into a dedicated and clearly labeled hazardous waste container.[2][4] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Selection: Use a primary container that is chemically compatible with this compound and its solvent. The container must have a secure, tight-fitting lid to prevent leakage or spillage.[5][6] For liquid waste, glass or high-density polyethylene (B3416737) (HDPE) containers are often suitable.[4]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.[2] The label should also feature appropriate hazard symbols (e.g., cytotoxic, toxic). All components of a mixture must be listed.
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area (SAA) within the laboratory.[7] This area should be away from general traffic and have secondary containment to capture any potential leaks.[3]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the designated hazardous waste container.[2] The spill area should then be decontaminated according to your laboratory's specific procedures for cytotoxic compounds.
-
Disposal Request: Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup.[7] Follow all institutional procedures for waste manifest and handover.
Visualization of the Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the research environment.
References
- 1. Discovery of Novel PROTAC SIRT6 Degraders with Potent Efficacy against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. slu.edu [slu.edu]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Managing Chemical Waste | EHS [research.cuanschutz.edu]
Essential Safety and Disposal Guidance for Handling SZU-B6
For researchers, scientists, and drug development professionals working with the novel SIRT6 degrader, SZU-B6, adherence to stringent safety protocols is paramount to ensure personal safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document provides essential safety and logistical information based on guidelines for similar Proteolysis Targeting Chimera (PROTAC) compounds and general laboratory best practices.
Personal Protective Equipment (PPE) and Handling
When handling this compound in either powder or solution form, it is crucial to utilize appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE and handling procedures.
| Equipment/Procedure | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant nitrile gloves | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of powders or aerosols. |
| General Hygiene | Wash hands thoroughly after handling | Prevents accidental ingestion or contamination. |
Spill Management and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to contain the substance and decontaminate the area. All waste generated during the handling and cleanup of this compound must be treated as hazardous chemical waste.
| Procedure | Action |
| Spill Containment | For liquid spills, use an absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep to avoid dust generation. |
| Decontamination | Clean the spill area with a suitable solvent (e.g., ethanol) followed by a thorough wash. |
| Solid Waste Disposal | Collect unused this compound powder and contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container for hazardous solid waste. |
| Liquid Waste Disposal | Collect solutions containing this compound in a dedicated, sealed, and clearly labeled container for hazardous liquid waste. |
| Final Disposal | Dispose of all waste containing this compound through an approved hazardous waste disposal service in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general trash. |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, ensuring safety at each step.
Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
